UK4b
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H25ClN2O4 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
5-[[3-chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H25ClN2O4/c22-17-13-15(12-16-19(25)23-21(27)24-20(16)26)9-10-18(17)28-11-5-4-8-14-6-2-1-3-7-14/h9-10,12-14H,1-8,11H2,(H2,23,24,25,26,27) |
InChI Key |
WNVDLSYMUWMZRX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
preclinical research on UK4b for inflammation
An In-depth Technical Guide to the Preclinical Research on UK4b for Inflammation
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is then isomerized to PGE2 by prostaglandin E synthases.[1][2][3] Microsomal prostaglandin E synthase-1 (mPGES-1) is a key inducible enzyme in this pathway, often overexpressed during inflammation.[4][5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) target the upstream COX-1 and/or COX-2 enzymes.[4] However, this non-selective inhibition can lead to significant gastrointestinal and cardiovascular side effects, partly due to the concurrent suppression of other physiologically important prostanoids like the antithrombotic prostacyclin (PGI2).[2][3]
Targeting mPGES-1 offers a more selective therapeutic strategy, aiming to specifically reduce inflammatory PGE2 production without affecting other prostanoid pathways.[2] This has driven the development of mPGES-1 inhibitors as a potential new class of anti-inflammatory drugs with an improved safety profile.[3][6] this compound is a novel, potent, and highly selective mPGES-1 inhibitor that, unlike many predecessors, shows efficacy against both human and rodent enzymes, enabling robust preclinical evaluation.[1][4] This guide provides a comprehensive overview of the preclinical data for this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the mPGES-1 enzyme. This prevents the conversion of PGH2 to PGE2, thereby reducing the levels of this key pro-inflammatory mediator at the site of inflammation.[7] The high selectivity of this compound for mPGES-1 over COX enzymes is critical to its proposed improved safety profile.[8][9]
Quantitative Data Summary
In Vitro Pharmacology
This compound is a potent inhibitor of both human and mouse mPGES-1, demonstrating high selectivity over the upstream COX enzymes. This dual-species potency is a critical feature that has allowed for its evaluation in standard preclinical rodent models.[1][4]
| Target | Species | IC₅₀ | Selectivity vs. h-mPGES-1 | Reference |
| mPGES-1 | Human | 33 nM | - | [1][4][7][8] |
| mPGES-1 | Mouse | 157 nM | - | [4][7][8] |
| COX-1 | Not Specified | >50 µM | >1500-fold | [8] |
| COX-2 | Not Specified | >50 µM | >1500-fold | [8] |
| COX-1 | Not Specified | 3.6 µM | ~110-fold | [9] |
In Vivo Pharmacology
Preclinical studies in various rodent models of inflammation and pain have demonstrated the dose-dependent anti-inflammatory and analgesic effects of this compound.
| Model | Species | Dose / Route | Key Findings | Reference |
| Carrageenan Air-Pouch | Mouse | 0.1, 1, 10 mg/kg / SC | Significantly decreased PGE2 levels. 1 mg/kg reached ceiling effect. More potent than celecoxib. | [1][8] |
| Carrageenan Paw Edema | Rat | Not specified / PO | Significantly attenuated edema and hyperalgesia. | [9] |
| Adjuvant-Induced Arthritis | Rat | Not specified / PO | Dose-dependently accelerated the decrease in arthritis score. | [4][8][9] |
| Postoperative Pain | Mouse | Not specified | Exhibited significant analgesic effects. | [2][4][8] |
| AngII-Induced AAA | Mouse | 10, 20 mg/kg / SC | Blocked further growth of abdominal aortic aneurysms; significantly decreased plasma PGE2 and IL-1α. | [7][10] |
Pharmacokinetics and Safety (ADME)
This compound has demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting its suitability for oral administration. Safety screenings have revealed a promising profile with no genetic toxicity detected.[9]
| Parameter | Matrix / Condition | Value | Reference |
| Absorption | |||
| Aqueous Solubility | Simulated Gastric Fluid | 177.3 µM | [9] |
| Simulated Intestinal Fluid | 87.3 µM | [9] | |
| Permeability | Caco-2 (A-B) | 29.3 x 10⁻⁶ cm/s | [9] |
| Distribution | |||
| Protein Binding | Human Plasma | 8% | [9] |
| LogD | n-octanol/PBS, pH 7.4 | 2.60 | [9] |
| Metabolism | |||
| Intrinsic Clearance | Human Liver Microsomes | t₁/₂ > 72 min; CLᵢₙₜ < 0.00963 µL/min/mg | [9] |
| Safety | |||
| Genetic Toxicity | Ames Fluctuation Test | No genetic toxicity observed | [9] |
| Cell Health | SYSTEMETRIC® Screen | Favorable score of 0.15 | [9] |
Experimental Protocols
Mouse Air-Pouch Model of Inflammation
This model is used to assess the in vivo inhibition of PGE2 production.[1]
-
Pouch Formation: An "air pouch" is created by subcutaneously injecting 10 mL of sterile air into the backs of mice. The pouch is re-inflated with 5 mL of air three days later.
-
Induction of Inflammation: On day six, inflammation is induced by injecting 1 mL of 1% carrageenan solution into the pouch.
-
Drug Administration: this compound or a vehicle control is administered, typically via subcutaneous (SC) or oral (PO) routes, at specified doses (e.g., 0.1, 1, or 10 mg/kg) at the time of carrageenan injection.[1]
-
Sample Collection & Analysis: After a set period (e.g., 4 hours), animals are euthanized. The pouch fluid (exudate) and kidneys are collected. PGE2 levels in the samples are quantified using methods like ELISA.[1]
Complete Freund's Adjuvant (CFA)-Induced Knee Joint Arthritis in Rats
This model mimics chronic inflammatory arthritis.[9]
-
Induction: On Day 0, arthritis is induced by a single intra-articular injection of CFA into the knee joint of male Sprague-Dawley rats.
-
Treatment: Treatment with this compound or vehicle via oral gavage is initiated after the establishment of inflammation (e.g., daily from Day 3 to Day 5).
-
Assessment: The severity of arthritis is evaluated and scored periodically (e.g., Days 0-12) based on clinical signs such as joint swelling and redness.
Angiotensin II (AngII)-Induced Abdominal Aortic Aneurysm (AAA) in Mice
This is an intervention model to test the efficacy of a compound in halting the progression of existing disease.[5][7]
-
Model System: 12-week-old male ApoE−/− mice are used.[7]
-
AAA Induction: On Day 0, mice are implanted with osmotic pumps that continuously infuse AngII (1000 ng/kg/min) for 28 days to induce AAA formation.
-
Intervention Treatment: On Day 7, after aneurysms have started to form, mice are randomized into groups. Treatment groups receive subcutaneous injections of this compound (e.g., 10 or 20 mg/kg) twice daily until Day 28. The control group receives a vehicle.[7]
-
Monitoring and Analysis: The diameter of the abdominal aorta is measured by high-frequency ultrasound at multiple time points (e.g., Days 0, 7, 14, 21, and 28). At the end of the study, plasma is collected to measure inflammatory biomarkers like PGE2 and IL-1α.[7]
Rationale for mPGES-1 Inhibition
The primary rationale for developing mPGES-1 inhibitors is to create a new generation of anti-inflammatory drugs with a superior safety profile compared to traditional NSAIDs and coxibs. By selectively targeting the terminal enzyme in the inflammatory PGE2 synthesis pathway, other homeostatic prostanoid functions, particularly the production of cardioprotective PGI2 by COX-2, are preserved.[2]
Conclusion
The preclinical data for this compound strongly support its potential as a next-generation anti-inflammatory agent. Its potent and selective inhibition of mPGES-1 in both human and mouse systems has been demonstrated in vitro.[1][4][8] This is corroborated by significant in vivo efficacy in multiple rodent models of acute and chronic inflammation, pain, and vascular disease.[7][8][9] Furthermore, its favorable ADME and safety profile suggest that this compound is a promising drug candidate suitable for further development.[9] The selective mechanism of action holds the promise of mitigating the well-documented side effects of COX inhibitors, representing a significant advancement in inflammation therapy.
References
- 1. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]
- 5. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 10. medchemexpress.com [medchemexpress.com]
Foundational Studies of UK4b in Analgesia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK4b is a novel, potent, and highly selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an inducible enzyme responsible for the overproduction of prostaglandin E2 (PGE2) in inflammatory and pain states. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, highlighting its mechanism of action, analgesic efficacy, and favorable safety profile. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Signaling pathways and experimental workflows are visually represented to enhance understanding. The presented data supports this compound as a promising non-opioid analgesic candidate, warranting further development.
Introduction
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) reduce PGE2 production by inhibiting cyclooxygenase (COX) enzymes (COX-1 and/or COX-2).[1] However, this non-selective inhibition is associated with significant gastrointestinal and cardiovascular side effects.[1][2] Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase that is inducibly expressed during inflammation and acts downstream of COX enzymes to specifically catalyze the conversion of PGH2 to PGE2.[1][3] This makes mPGES-1 a highly attractive target for developing a new generation of anti-inflammatory and analgesic drugs with an improved safety profile.[1][4]
This compound has emerged as a potent and selective inhibitor of both human and rodent mPGES-1.[1] This cross-species potency allows for robust preclinical evaluation in well-established animal models of pain and inflammation.[1] This guide summarizes the foundational studies that have characterized the analgesic properties of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects by selectively inhibiting mPGES-1, thereby reducing the overproduction of PGE2 in inflamed tissues.[5] This targeted action avoids the widespread prostanoid disruption associated with COX inhibitors.[5] The canonical pathway is illustrated below.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Target | Species | IC50 | Selectivity vs. COX-1 | Reference |
| mPGES-1 | Human | 33 nM | ~110-fold | [1][4] |
| mPGES-1 | Mouse | 157 nM | N/A | [1] |
| COX-1 | Human | 3.6 µM | N/A | [4] |
| COX-1/2 | Not Specified | >50 µM | N/A | [6] |
Table 2: In Vivo Efficacy in Pain Models
| Model | Species | This compound Dose (Route) | Outcome | Comparator | Reference |
| Carrageenan-induced Hyperalgesia | Rat | 10 mg/kg (IP) | Completely suppressed hyperalgesia | More effective than Gabapentin (100 mg/kg) | [5] |
| Carrageenan-induced Paw Edema | Rat | 10 mg/kg (PO) | Significantly attenuated edema | N/A | [4] |
| CFA-induced Knee Arthritis | Rat | Not Specified (PO) | Dose-dependently accelerated decrease in arthritis score | N/A | [4] |
| Postoperative Pain | Mouse | 10 or 20 mg/kg (SC) | Effectively attenuated hyperalgesia and allodynia | Suggested to be more effective than Morphine (5 mg/kg) | [5][7] |
Table 3: Pharmacokinetic and Safety Data
| Parameter | Species | Value | Notes | Reference |
| Protein Binding (Plasma) | Human | 8% | 86% recovery | [4] |
| Aqueous Solubility | N/A | 177.3 µM (SGF), 87.3 µM (SIF) | SGF: Simulated Gastric Fluid, SIF: Simulated Intestinal Fluid | [4] |
| LogD (pH 7.4) | N/A | 2.60 | N/A | [4] |
| Caco-2 Permeability (A-B) | N/A | 29.3 x 10⁻⁶ cm/s | 87% recovery | [4] |
| Intrinsic Clearance (Liver Microsomes) | Human | t½ > 72 min, CLint < 0.00963 µL/min/mg | Compared to Celecoxib (CLint < 0.00776 µL/min/mg) | [4] |
| Genetic Toxicity (Ames Test) | N/A | No genetic toxicity | N/A | [4] |
Experimental Protocols
Detailed methodologies for key in vivo analgesic models are provided below.
Carrageenan-Induced Paw Edema and Hyperalgesia (Rat)
This model is used to assess the acute anti-inflammatory and analgesic effects of a compound.
Protocol:
-
Animals: Male Sprague-Dawley rats are used.[4]
-
Acclimatization: Animals are acclimatized to the testing environment and handling.
-
Baseline Measurements: Baseline paw volume is measured using a plethysmometer. Thermal hyperalgesia is assessed by measuring paw withdrawal latency (PWL) to a radiant heat source.
-
Drug Administration: this compound or vehicle is administered via oral gavage (PO) or intraperitoneal (IP) injection at specified doses.[4][5]
-
Induction of Inflammation: A solution of carrageenan is injected into the subplantar surface of the hind paw.[4]
-
Post-Treatment Measurements: Paw volume and PWL are measured at various time points post-carrageenan injection (e.g., 23, 26, 48, 72, and 96 hours).[5]
-
Data Analysis: Changes in paw volume and PWL are calculated and compared between treatment groups and the vehicle control group.
Complete Freund's Adjuvant (CFA)-Induced Knee Joint Arthritis (Rat)
This model induces a more persistent inflammatory pain state, mimicking aspects of arthritis.
References
- 1. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 5. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
The Efficacy of UK4b in Mitigating Abdominal Aortic Aneurysm Progression: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Abdominal aortic aneurysm (AAA) is a life-threatening condition characterized by a progressive dilation of the abdominal aorta, for which no approved pharmacological treatment currently exists.[1][2] This document provides a detailed technical guide on the emerging therapeutic potential of UK4b, a highly selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), in the management of AAA. Preclinical evidence robustly demonstrates that this compound can effectively halt the progression of established AAA in a murine model by targeting the inflammatory cascade central to aneurysm pathogenesis.[1][2][3] This whitepaper synthesizes the available quantitative data, outlines the experimental methodologies employed in these pivotal studies, and visually represents the core signaling pathways and experimental workflows.
Introduction: The Unmet Need in AAA and the Role of Inflammation
Abdominal aortic aneurysm is a silent and often fatal disease, defined by an irreversible ballooning of the aorta to a diameter of 3.0 cm or more.[1] The primary risk is rupture, which is associated with an exceedingly high mortality rate.[1] The pathogenesis of AAA is complex and multifactorial, with key roles attributed to vascular smooth muscle cell dysfunction, extracellular matrix degradation, and a pronounced inflammatory response.[1]
A central mediator in this inflammatory cascade is prostaglandin E2 (PGE2), a pro-inflammatory prostanoid that is overproduced in the aneurysmal tissue.[1][2][4] Microsomal prostaglandin E2 synthase-1 (mPGES-1) is the terminal enzyme responsible for this overproduction of PGE2.[1][2][4] Consequently, selective inhibition of mPGES-1 presents a highly promising therapeutic strategy to quell the inflammation driving AAA progression without the adverse effects associated with non-selective anti-inflammatory drugs.[5] this compound is a novel, highly selective inhibitor of mPGES-1 with demonstrated anti-inflammatory and analgesic properties.[4][6]
Quantitative Data on the Effect of this compound on AAA
The primary preclinical investigation of this compound in the context of AAA utilized an angiotensin II (AngII)-induced mouse model in ApoE-/- mice, a well-established model that recapitulates key features of human AAA.[1][3] The following tables summarize the key quantitative findings from this study.
Table 1: Effect of this compound on Maximal Aortic Diameter in AngII-Induced AAA Mouse Model [1]
| Treatment Group | Day 14 (mm) | Day 21 (mm) | Day 28 (mm) |
| Control (AngII only) | 1.558 | 1.764 | 1.887 |
| This compound (10 mg/kg) | 1.434 | - | 1.340 |
| This compound (20 mg/kg) | 1.314 | 1.341 | 1.343* |
*Statistically significant difference compared to the control group.
Table 2: Incidence of Abdominal Aortic Aneurysm (AAA) at Day 28 [1]
| Treatment Group | AAA Incidence (≥50% increase in diameter) |
| Control (AngII only) | Not explicitly stated, but aneurysm formation was evident[1] |
| This compound (10 mg/kg) | Significantly reduced[1] |
| This compound (20 mg/kg) | Significantly reduced[1] |
Table 3: Effect of this compound on Serum Biomarkers [1]
| Biomarker | Control (AngII only) | This compound Treatment | Outcome |
| Interleukin-1α (IL-1α) | Elevated | This compound administration | Prevented overexpression |
| Prostaglandin E2 (PGE2) | Overproduced in AAA tissue | This compound (mPGES-1 inhibitor) | Blocked overproduction |
Experimental Protocols
The following section details the methodology for the key in vivo experiment that forms the basis of our current understanding of this compound's effect on AAA.
Angiotensin II-Induced Abdominal Aortic Aneurysm Mouse Model[1][3]
-
Animal Model: 12-week-old male Apolipoprotein E knockout (ApoE-/-) mice were used. These mice are prone to developing atherosclerosis and AAA.
-
Induction of AAA: Continuous infusion of angiotensin II (AngII) at a rate of 1000 ng/kg/min for 28 days using subcutaneously implanted osmotic pumps (ALZET pump model 2004).
-
Treatment Groups:
-
Control Group: AngII infusion only.
-
This compound 10 mg/kg Group: AngII infusion plus subcutaneous (SC) administration of this compound (10 mg/kg) twice daily (BID), starting on day 7 post-AngII infusion initiation.
-
This compound 20 mg/kg Group: AngII infusion plus SC administration of this compound (20 mg/kg) BID, starting on day 7.
-
-
Monitoring of Aortic Diameter: Maximal aortic diameter was measured non-invasively using high-resolution ultrasound (Vevo 3100) at baseline (day 0) and on days 7, 14, 21, and 28.
-
Tissue Collection and Analysis: At day 28, mice were euthanized, and the aortas were collected for ex vivo measurement and histological analysis. Histological assessments included Hematoxylin and Eosin (H&E), Verhoeff-Van Gieson (VVG) for elastin (B1584352), and Masson's Trichrome for collagen staining.[1][7]
-
Biomarker Analysis: Serum samples were collected to measure levels of inflammatory cytokines, such as IL-1α.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Abdominal Aortic Aneurysm
Caption: Signaling pathway illustrating this compound's mechanism of action in AAA.
Experimental Workflow for Evaluating this compound in a Mouse Model of AAA
Caption: Experimental workflow for the in vivo assessment of this compound.
Conclusion and Future Directions
The preclinical data presented herein strongly support the therapeutic potential of this compound, a selective mPGES-1 inhibitor, in halting the progression of abdominal aortic aneurysm. By specifically targeting the overproduction of the pro-inflammatory mediator PGE2 within the aneurysmal tissue, this compound addresses a core pathological driver of the disease. The significant reduction in aortic diameter growth and the modulation of key inflammatory biomarkers in a robust animal model underscore the promise of this therapeutic strategy.
Further research is warranted to fully elucidate the long-term efficacy and safety of this compound. Future studies should explore the impact of this compound on the structural integrity of the aortic wall, including detailed analyses of elastin and collagen content and the activity of matrix metalloproteinases. Moreover, investigation into the optimal therapeutic window and dosing regimen will be crucial for translating these promising preclinical findings into clinical trials for patients with small to medium-sized AAAs, for whom there is currently no effective medical therapy. The selective inhibition of mPGES-1 by this compound represents a targeted and potentially transformative approach to the management of this life-threatening disease.
References
- 1. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A highly selective mPGES-1 inhibitor to block abdominal aortic aneurys" by Lauren M Weaver, Madeline J Stewart et al. [uknowledge.uky.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide to the UK4b Compound: A Selective mPGES-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The UK4b compound, scientifically known as 5-(3-chloro-4-(4-cyclohexylbutoxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1][2][3][4] This enzyme plays a critical role in the inflammatory cascade by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Due to its high selectivity for mPGES-1 over cyclooxygenase (COX) enzymes, this compound presents a promising therapeutic candidate with the potential for potent anti-inflammatory and analgesic effects while minimizing the adverse gastrointestinal and cardiovascular side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the this compound compound.
Chemical Structure and Physicochemical Properties
The this compound compound is a derivative of pyrimidine-2,4,6(1H,3H,5H)-trione. Its structure is characterized by a benzylidene substituent at the 5-position, which is further modified with a chloro group and a cyclohexylbutoxy side chain.
Table 1: Physicochemical Properties of this compound Compound
| Property | Value | Reference |
| IUPAC Name | 5-(3-chloro-4-(4-cyclohexylbutoxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | --INVALID-LINK-- |
| Molecular Formula | C21H25ClN2O4 | --INVALID-LINK-- |
| Molecular Weight | 404.89 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
| SMILES | O=C1NC(=O)NC(=O)C1=Cc2ccc(OCCCCc3ccccc3)c(Cl)c2 | --INVALID-LINK-- |
| CAS Number | 2171000-87-4 | --INVALID-LINK-- |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the mPGES-1 enzyme.[1][2] This enzyme is a key component of the arachidonic acid cascade, which is responsible for the synthesis of prostaglandins.
The signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 serves as a substrate for various terminal prostaglandin synthases. In inflammatory conditions, the expression of mPGES-1 is upregulated, leading to increased conversion of PGH2 to PGE2.[1][2] PGE2 then binds to its receptors (EP1-4) on target cells, triggering a variety of downstream effects, including vasodilation, increased vascular permeability, and sensitization of nociceptors, all of which contribute to the clinical signs of inflammation and pain.
By inhibiting mPGES-1, this compound effectively blocks the production of PGE2 at a critical downstream step in the inflammatory pathway. This targeted inhibition is advantageous as it does not affect the production of other prostanoids that may have important physiological functions, a common issue with non-selective COX inhibitors.
Figure 1: Mechanism of action of this compound in the prostaglandin E2 synthesis pathway.
Biological Activity and Efficacy
This compound has demonstrated significant potency and selectivity as an mPGES-1 inhibitor in both human and murine models.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| Human mPGES-1 | 33 nM | --INVALID-LINK-- |
| Mouse mPGES-1 | 157 nM | --INVALID-LINK-- |
| COX-1/2 | >50 µM | --INVALID-LINK-- |
The high selectivity of this compound for mPGES-1 over COX enzymes is a key feature that suggests a favorable safety profile. In vivo studies have corroborated the anti-inflammatory and analgesic potential of this compound. For instance, in a mouse model of abdominal aortic aneurysm, this compound was shown to block the growth of aneurysms.[1] Furthermore, it has exhibited anti-inflammatory and analgesic effects in models of carrageenan-induced paw edema, adjuvant-induced knee joint arthritis, and postoperative pain.[4]
Experimental Protocols
Synthesis of this compound
While the detailed, step-by-step synthesis protocol for this compound is proprietary and not fully disclosed in the public domain, the general synthesis of similar pyrimidine-2,4,6(1H,3H,5H)-trione derivatives involves a Knoevenagel condensation. This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as barbituric acid, in the presence of a basic catalyst.
Figure 2: General workflow for the synthesis of this compound.
In Vivo Evaluation of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound compound
-
1% (w/v) carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
This compound treatment groups (e.g., 1, 3, 10 mg/kg)
-
Positive control group (e.g., Indomethacin 10 mg/kg)
-
-
Compound Administration: Administer the vehicle, this compound, or positive control compound orally or intraperitoneally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
References
- 1. Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. science.asu-edu.ru [science.asu-edu.ru]
- 4. Illuminating the Importance of Studying Interventions on the Propagation Phase of Experimental Mouse Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UK4b In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
UK4b is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an inducible enzyme responsible for the overproduction of prostaglandin E2 (PGE2) during inflammation.[1][2][3][4] This makes this compound a promising therapeutic candidate for a new class of anti-inflammatory drugs with the potential for a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4][5] These application notes provide detailed protocols for in vivo studies using this compound in rodent models of abdominal aortic aneurysm (AAA), inflammation, and pain.
Mechanism of Action
This compound selectively inhibits mPGES-1, which is the terminal enzyme in the synthesis of PGE2. By blocking mPGES-1, this compound reduces the production of PGE2, a key mediator of inflammation, pain, and fever.[4][6] This targeted approach avoids the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibitors.[5]
Signaling Pathway
The anti-inflammatory effect of this compound is achieved by intervening in the arachidonic acid cascade. The diagram below illustrates the signaling pathway.
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
Experimental Protocols
Abdominal Aortic Aneurysm (AAA) Mouse Model
This protocol describes the use of this compound to attenuate the progression of AAA in a mouse model.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]
- 5. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 6. tandfonline.com [tandfonline.com]
using UK4b in a rat model of arthritis
Application Notes and Protocols for the Use of a JAK Inhibitor (Tofacitinib) in a Rat Model of Arthritis
Disclaimer: Initial searches for a compound specifically named "UK4b" in the context of rat models of arthritis did not yield specific results in publicly available scientific literature. Therefore, these application notes and protocols are presented using Tofacitinib (B832) , a well-characterized Janus kinase (JAK) inhibitor, as a representative example. Tofacitinib is a clinically approved therapeutic for rheumatoid arthritis and has been extensively studied in preclinical animal models. These guidelines are intended for researchers, scientists, and drug development professionals.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1] Animal models, such as the collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models in rats, are crucial for understanding the pathogenesis of RA and for the preclinical evaluation of novel therapeutics.[2][3][4] Tofacitinib is an oral inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of signaling pathways for numerous cytokines involved in the pathophysiology of RA.[5][6][7] By inhibiting JAKs, particularly JAK1 and JAK3, tofacitinib modulates the inflammatory cascade and has demonstrated efficacy in reducing the signs and symptoms of arthritis in both clinical and preclinical settings.[5][7][8]
These application notes provide a detailed protocol for the use of tofacitinib in a rat model of arthritis, including methods for disease induction, drug administration, and efficacy assessment.
Mechanism of Action: JAK-STAT Signaling Pathway
Pro-inflammatory cytokines play a pivotal role in the pathogenesis of rheumatoid arthritis. Many of these cytokines signal through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[5][9] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[6] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby disrupting this signaling cascade.[6] This leads to a reduction in the production of inflammatory mediators and a dampening of the autoimmune response that drives arthritis.[10][11]
JAK-STAT Signaling Pathway Inhibition by Tofacitinib.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is widely used as it shares immunological and pathological features with human RA.[2]
Materials:
-
Male Lewis or Wistar rats (8-10 weeks old)
-
Bovine or rat type II collagen (CII)
-
0.1 M acetic acid
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26G)
Protocol:
-
Preparation of Collagen Emulsion: Dissolve type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C. Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for initial immunization) or IFA (for booster immunization).
-
Primary Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7): Administer a booster injection of 0.1 mL of the collagen-IFA emulsion at a different site near the base of the tail.[2]
-
Monitoring: Monitor the rats daily for the onset of arthritis, which typically appears between days 10 and 14 after the primary immunization.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is another commonly used model for studying chronic inflammation.
Materials:
-
Male Wistar or Lewis rats
-
Mycobacterium tuberculosis (heat-killed and dried)
-
Sterile mineral oil
-
Syringes and needles
Protocol:
-
Preparation of Adjuvant: Prepare a suspension of Mycobacterium tuberculosis in mineral oil at a concentration of 10 mg/mL.
-
Induction (Day 0): Inject 0.1 mL of the adjuvant suspension into the plantar surface of the right hind paw.[12]
-
Monitoring: Arthritis will develop in the injected paw and subsequently in the contralateral paw and other joints over a period of 10-14 days.
Tofacitinib Administration
Tofacitinib can be administered prophylactically or therapeutically.
Preparation of Tofacitinib Solution:
-
Tofacitinib citrate (B86180) can be dissolved in a suitable vehicle such as 0.5% methylcellulose (B11928114) in water.[13]
Dosing Paradigms:
-
Prophylactic: Begin dosing on the day of or shortly after arthritis induction (e.g., Day 0 to Day 4).[13][14]
-
Therapeutic: Begin dosing after the onset of clinical signs of arthritis (e.g., Day 10-14).[14]
Administration:
-
Administer tofacitinib orally (p.o.) or subcutaneously (s.c.) at a dose range of 1 to 30 mg/kg/day.[15][16] The specific dose and route will depend on the experimental design and objectives.
General Experimental Workflow for Tofacitinib Efficacy Testing.
Efficacy Assessment
Clinical Assessment
-
Arthritis Score: Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = ankylosis). The maximum score per rat is 16.
-
Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness using a digital caliper.[17]
Histopathological Analysis
-
At the end of the study, collect joint tissues, fix in formalin, decalcify, and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.[14]
Biomarker Analysis
-
Collect blood samples to measure systemic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.[11][17]
-
Measure serum levels of anti-CII antibodies in the CIA model.[17]
Quantitative Data Summary
The following tables summarize representative data on the efficacy of tofacitinib in rat models of arthritis.
Table 1: Effect of Tofacitinib on Clinical Parameters in Adjuvant-Induced Arthritis (AIA) Rats
| Treatment Group | Dose (mg/kg) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm) (Mean ± SEM) |
| Healthy Control | - | 0 | 1.5 ± 0.1 |
| Arthritic Control | Vehicle | 10.5 ± 0.8 | 3.2 ± 0.2 |
| Tofacitinib | 3 | 5.2 ± 0.6 | 2.1 ± 0.1 |
| Tofacitinib | 10 | 3.1 ± 0.5 | 1.8 ± 0.1 |
*p < 0.05 compared to Arthritic Control. Data are representative based on published studies.[15][16]
Table 2: Effect of Tofacitinib on Inflammatory Cytokines in Arthritic Rats
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Healthy Control | - | 25 ± 5 | 15 ± 3 |
| Arthritic Control | Vehicle | 150 ± 20 | 120 ± 15 |
| Tofacitinib | 10 | 60 ± 10 | 55 ± 8 |
*p < 0.05 compared to Arthritic Control. Data are representative based on published studies.[11][18]
Conclusion
Tofacitinib demonstrates significant efficacy in rat models of arthritis by reducing clinical signs of the disease, such as joint swelling and inflammation, and by modulating the underlying inflammatory cytokine pathways. The protocols outlined in these application notes provide a framework for the preclinical evaluation of JAK inhibitors and other potential therapeutics for rheumatoid arthritis. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chondrex.com [chondrex.com]
- 3. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 6. Clinical utility of the oral JAK inhibitor tofacitinib in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 8. Modeling Combined Anti-Inflammatory Effects of Dexamethasone and Tofacitinib in Arthritic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis | springermedizin.de [springermedizin.de]
- 11. Action of Tofacitinib in a Rat Model of Synovitis: Ingenta Connect [ingentaconnect.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]
Application of UK4b in Carrageenan-Induced Paw Edema: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and widely utilized in vivo assay for the screening and evaluation of potential anti-inflammatory agents.[1] This model mimics the acute inflammatory response, which is characterized by key features such as edema, erythema, and hyperalgesia.[2] The inflammatory cascade is initiated by the subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent. This triggers a biphasic inflammatory response. The initial phase (0-6 hours) involves the release of histamine, serotonin, and bradykinin, while the later phase (after 6 hours) is predominantly mediated by the production of prostaglandins (B1171923) and cytokines, facilitated by enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][3]
UK4b is a potent, highly selective, and orally bioavailable inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), with IC50 values of 33 nM and 157 nM for human and mouse enzymes, respectively.[4][5] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and/or COX-2, this compound specifically inhibits the terminal enzyme responsible for the overproduction of prostaglandin E2 (PGE2), a key mediator in inflammation and pain.[5][6][7] This high selectivity for mPGES-1 over COX-1/2 (IC50 values >50 uM) suggests a reduced risk of the cardiovascular and gastrointestinal side effects associated with COX inhibitors.[4][8] Preclinical studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic effects in various models, including carrageenan-induced paw edema.[4][5][8]
These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory efficacy of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to inhibit carrageenan-induced paw edema in rats or mice.
Materials and Reagents:
-
Animals: Healthy, adult male or female Wistar or Sprague-Dawley rats (150-250g) or Swiss albino or ICR mice.[1] Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.[1]
-
This compound: (mPGES-1 inhibitor)
-
Carrageenan: (lambda, Type IV)
-
Vehicle: e.g., 0.5% carboxymethylcellulose (CMC) or saline.[1]
-
Measurement Tool: Plethysmometer or digital calipers.[1]
-
Administration Tools: Syringes and needles for oral gavage and sub-plantar injection.
Experimental Procedure:
-
Animal Grouping: Randomly divide the animals into experimental groups (n=6-10 per group) as exemplified in the table below.
-
Compound Administration: Administer this compound (e.g., via oral gavage) at various doses. The vehicle is administered to the control and carrageenan-only groups, and the positive control (e.g., Indomethacin) is administered to its respective group. The administration is typically done 30-60 minutes before the carrageenan injection.[9][10]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.[2] The contralateral paw can be injected with saline to serve as a control.[9]
-
Measurement of Paw Edema: Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan injection) using a plethysmometer or digital calipers.[1][10]
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis can be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).
Optional Biochemical Analysis
At the end of the experiment (e.g., 5 hours post-carrageenan), animals can be euthanized, and the inflamed paw tissue and blood samples can be collected for further analysis of inflammatory mediators.[1]
Procedure:
-
Tissue Homogenization: Prepare a homogenate of the paw tissue.[1]
-
Mediator Quantification: Measure the levels of pro-inflammatory mediators such as PGE2, TNF-α, IL-1β, and IL-6 in the tissue homogenate or serum using commercially available ELISA kits or other relevant biochemical assays.[2][11]
Data Presentation
Table 1: Hypothetical Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Carrageenan | - | 0.85 ± 0.07 | - |
| This compound | 3 | 0.55 ± 0.05* | 35.3% |
| This compound | 10 | 0.32 ± 0.04 | 62.4% |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
*p < 0.05, **p < 0.01 compared to Carrageenan Control.
Table 2: Hypothetical Effect of this compound on Pro-Inflammatory Mediator Levels in Paw Tissue
| Treatment Group | Dose (mg/kg, p.o.) | PGE2 (pg/mg tissue) (Mean ± SEM) | TNF-α (pg/mg tissue) (Mean ± SEM) |
| Vehicle Control | - | 25 ± 3 | 50 ± 5 |
| Carrageenan | - | 250 ± 20 | 450 ± 35 |
| This compound | 10 | 95 ± 10 | 220 ± 25 |
| Indomethacin | 10 | 110 ± 12 | 250 ± 28 |
**p < 0.01 compared to Carrageenan Control.
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation and this compound Intervention
Caption: Mechanism of this compound in carrageenan-induced inflammation.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for this compound evaluation.
Logical Relationship of Biphasic Inflammatory Response
Caption: Biphasic response in carrageenan-induced edema.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 4. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]
- 6. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. inotiv.com [inotiv.com]
- 11. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: UK4b for In Vitro Assays on Prostaglandin E2 Production
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal pro-inflammatory mediator involved in numerous physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] Its biosynthesis begins with the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, followed by the isomerization of PGH2 to PGE2 by prostaglandin E synthases (PGES).[1] Microsomal prostaglandin E synthase-1 (mPGES-1) is a particularly important terminal synthase that is inducibly overexpressed during inflammation, leading to the overproduction of PGE2.[2][3]
UK4b is a potent and highly selective inhibitor of mPGES-1.[4][5] Its targeted mechanism offers a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit COX enzymes, as this compound can selectively block inflammatory PGE2 overproduction without affecting the synthesis of other prostanoids, such as cardioprotective prostacyclin (PGI2).[2][6] These application notes provide detailed protocols for utilizing this compound in in vitro assays to study the inhibition of PGE2 production.
Mechanism of Action
This compound specifically targets and inhibits the mPGES-1 enzyme, which is the final and rate-limiting step in the inducible PGE2 synthesis pathway. By blocking mPGES-1, this compound prevents the conversion of PGH2 to PGE2, thereby reducing its concentration during inflammatory responses.
Quantitative Data
This compound demonstrates high potency and selectivity for mPGES-1 over COX enzymes, making it an ideal tool for specific inhibition of PGE2 synthesis.[3][5]
| Parameter | Species | Value | Reference |
| IC₅₀ (mPGES-1) | Human | 33 nM | [5][6] |
| IC₅₀ (mPGES-1) | Mouse | 157 nM | [5][6] |
| IC₅₀ (COX-1) | Human | > 50 µM | [5] |
| IC₅₀ (COX-2) | Human | > 50 µM | [5] |
| Aqueous Solubility | Simulated Gastric Fluid | 177.3 µM | [3] |
| Aqueous Solubility | Simulated Intestinal Fluid | 87.3 µM | [3] |
| LogD (pH 7.4) | N/A | 2.60 | [3] |
Experimental Protocols
The general workflow for assessing the efficacy of this compound involves stimulating cells to induce PGE2 production, treating them with varying concentrations of this compound, and subsequently quantifying the PGE2 levels in the cell culture supernatant, typically via an enzyme-linked immunosorbent assay (ELISA).[7]
References
- 1. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of UK4b in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of UK4b, a highly selective microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor, in rodent models. The following sections detail its pharmacokinetic (PK) and pharmacodynamic (PD) properties, along with detailed protocols for key in vivo experiments.
Pharmacokinetics of this compound in Rodents
This compound has been evaluated in rodents to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibits properties suitable for oral administration.[1]
Table 1: In Vitro ADME Properties of this compound
| Parameter | Species | Value | Reference |
| IC50 (mPGES-1) | Human | 33 nM | [2][3][4] |
| IC50 (mPGES-1) | Mouse | 157 nM | [2][3][4] |
| IC50 (COX-1) | Human | > 50 µM | [2] |
| IC50 (COX-2) | Human | > 50 µM | [2] |
| Liver Microsomal Stability (t1/2) | Human | > 72 min | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intraperitoneal Administration)
| Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |
| 1 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| 10 mg/kg | Not Reported | Not Reported | Not Reported | Serum concentration was still significant at 24 h | [5] |
Note: Detailed quantitative PK parameters such as Cmax, Tmax, and AUC following oral administration in rodents are not extensively reported in the reviewed literature. However, studies confirm its oral bioavailability and dose-dependent in vivo efficacy.[1][6]
Pharmacodynamics of this compound in Rodents
This compound demonstrates potent anti-inflammatory and analgesic effects in various rodent models of inflammation and pain. Its primary mechanism of action is the selective inhibition of mPGES-1, leading to a reduction in prostaglandin E2 (PGE2) production.[2][5][7]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the prostaglandin E2 biosynthesis pathway.
Table 3: Pharmacodynamic Effects of this compound in a Rat Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, IP) | Paw Withdrawal Latency (PWL) | PGE2 Concentration in Paw Tissue (pg/mg) | Reference |
| Vehicle (no carrageenan) | - | Not Reported | 0.61 | [5] |
| Vehicle (carrageenan) | - | Significantly Reduced | 4.9 | [5] |
| This compound | 10 | Significantly Increased vs. Vehicle | 0.58 | [5] |
| Oxycodone | 5 | Significantly Increased vs. Vehicle | Not Reported | [5] |
| Gabapentin | 100 | Significantly Increased vs. Vehicle | Not Reported | [5] |
Table 4: Pharmacodynamic Effects of this compound in a Rat Complete Freund's Adjuvant (CFA)-Induced Knee Joint Arthritis Model
| Treatment Group | Dose (mg/kg, IP, daily Days 3-6) | Paw Withdrawal Latency (PWL) | Arthritis Score | Reference |
| Vehicle | - | Decreased | Increased | [5] |
| This compound | 5 | Dose-dependently increased | Dose-dependently decreased | [5] |
| This compound | 10 | Dose-dependently increased | Dose-dependently decreased | [5] |
Table 5: Pharmacodynamic Effects of this compound in a Mouse Postoperative Pain Model
| Treatment Group | Dose (mg/kg, SC) | Paw Withdrawal Latency (PWL) | 50% Mechanical Sensitization Threshold (grams) | PGE2 Concentration in Paw Tissue (pg/mg) | Reference |
| Sham Surgery | - | Not Reported | Not Reported | 9.4 | [5] |
| Vehicle (Surgery) | - | Decreased | Decreased | 15 | [5] |
| This compound | 10 | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle | Significantly Lowered vs. Vehicle | [5] |
| This compound | 20 | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle | Significantly Lowered vs. Vehicle | [5] |
| Morphine | 5 | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle | Not Reported | [5] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is used to evaluate the acute anti-inflammatory and analgesic effects of a test compound.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline, or as appropriate for this compound formulation)
-
1% (w/v) lambda-carrageenan in sterile saline
-
Plethysmometer
-
Apparatus for measuring paw withdrawal latency (e.g., Hargreaves apparatus)
-
ELISA kits for PGE2 measurement
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurements: Measure the baseline paw volume of the right hind paw using a plethysmometer. Assess baseline nociceptive thresholds (paw withdrawal latency).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. Doses of 5 mg/kg and 10 mg/kg have been shown to be effective.[5]
-
Induction of Inflammation: Four hours after drug administration, inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Assessment of Edema and Hyperalgesia: Measure paw volume and paw withdrawal latency at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, 6, and 23 hours).
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue. Homogenize the tissue and measure PGE2 concentrations using a commercially available ELISA kit.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to assess the effects of a test compound on chronic inflammation and arthritis.
Experimental Workflow:
Caption: Workflow for the CFA-induced arthritis model.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA)
-
Apparatus for measuring paw withdrawal latency
-
Arthritis scoring system
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats under standard laboratory conditions.
-
Baseline Measurements: Record baseline paw withdrawal latency and assess a baseline arthritis score (typically 0).
-
Induction of Arthritis: On Day 0, inject CFA into the knee joint to induce arthritis.
-
Drug Administration: Begin daily administration of this compound (5 or 10 mg/kg, IP) or vehicle on Day 3 and continue through Day 6.[5]
-
Assessment of Arthritis: Measure paw withdrawal latency and score the severity of arthritis daily from Day 0 to Day 12. The arthritis score can be based on visual assessment of spontaneous pain and joint swelling.
Postoperative Pain in Mice
This model is used to evaluate the analgesic effects of a test compound in a setting that mimics postoperative pain.
Experimental Workflow:
Caption: Workflow for the mouse postoperative pain model.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle (e.g., vegetable oil)
-
Surgical instruments for plantar incision
-
Apparatus for measuring paw withdrawal latency (e.g., Hargreaves apparatus)
-
Apparatus for measuring mechanical sensitization (e.g., von Frey filaments)
-
ELISA kits for PGE2 measurement
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions.
-
Baseline Measurements: Determine baseline paw withdrawal latency and 50% mechanical sensitization threshold.
-
Surgical Procedure: On Day 0, perform a plantar incision on the hind paw to induce postoperative pain.
-
Drug Administration: Administer this compound (10 or 20 mg/kg, subcutaneously) or vehicle daily from Day 1 to Day 7.[5]
-
Behavioral Testing: Measure paw withdrawal latency and mechanical sensitization threshold daily.
-
Biochemical Analysis: At the end of the study, collect paw tissue to measure PGE2 levels via ELISA to correlate behavioral findings with the biochemical mechanism.[5]
References
- 1. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]
- 2. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of UK4b in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of UK4b, a highly selective microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor, focusing on its oral administration. The provided data and protocols are intended to guide researchers in designing and executing studies to assess the anti-inflammatory and analgesic properties of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of mPGES-1, an inducible enzyme responsible for the overproduction of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, this compound's targeted approach is expected to offer anti-inflammatory and analgesic effects with a reduced risk of the cardiovascular and gastrointestinal side effects associated with COX inhibition.[3] this compound has demonstrated high selectivity for mPGES-1 over COX-1 and COX-2.[1][4]
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the prostaglandin E2 biosynthesis pathway.
Caption: Mechanism of this compound as a selective mPGES-1 inhibitor.
Pharmacokinetic and ADME Properties
Studies have indicated that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties that are suitable for oral administration.[1]
Table 1: ADME Properties of this compound [1]
| Parameter | Value |
| Protein Binding (Human Plasma) | 8% (86% recovery) |
| Aqueous Solubility | 177.3 µM (Simulated Gastric Fluid) |
| 87.3 µM (Simulated Intestinal Fluid) | |
| LogD (n-octanol/PBS, pH 7.4) | 2.60 |
| Permeability (Caco-2, pH 6.5/7.4) | 29.3 x 10⁻⁶ cm/s (A-B, 87% recovery) |
| 18.8 x 10⁻⁶ cm/s (B-A, 84% recovery) | |
| Intrinsic Clearance (Human Liver Microsomes) | t₁/₂ > 72 min; CLᵢₙₜ < 0.00963 µL/min/mg |
Preclinical Efficacy of Oral this compound
Oral administration of this compound has been shown to be effective in rodent models of inflammation and pain.[1]
Table 2: Summary of In Vivo Efficacy Studies with Oral this compound
| Animal Model | Species | Administration Route | Key Findings |
| Carrageenan-Induced Paw Edema and Hyperalgesia | Rat | Oral Gavage (PO) | Significantly attenuated edema and hyperalgesia.[1] |
| Complete Freund's Adjuvant (CFA)-Induced Knee Joint Arthritis | Rat | Oral Gavage (PO) | Significantly and dose-dependently accelerated the decrease in arthritis score.[1] |
Safety and Toxicology
Preclinical studies suggest a favorable safety profile for this compound. In mice, administration of extremely high doses (1 or 5 g/kg) did not result in any signs of toxicity in animal behavior or in microscopic histological evaluation of tissues.[3] In contrast, a 50 mg/kg dose of celecoxib (B62257) caused stomach tissue damage in all mice tested.[3] Furthermore, the Ames Fluctuation Test indicated that this compound has no genetic toxicity.[1]
Experimental Protocols
The following are detailed protocols for key in vivo experiments to evaluate the efficacy of orally administered this compound.
Protocol 1: Carrageenan-Induced Paw Edema and Hyperalgesia in Rats
This model is used to assess the acute anti-inflammatory and analgesic effects of this compound.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Materials:
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Male Sprague-Dawley rats (150-200 g)
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This compound
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Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
1% (w/v) carrageenan solution in sterile saline
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Plethysmometer
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Plantar test apparatus
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Oral gavage needles
Procedure:
-
Acclimatization: House rats for at least 3-5 days before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=10 per group), including a vehicle control group and this compound treatment groups at various doses.
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Baseline Measurements: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Measure the baseline paw withdrawal latency (PWL) to a thermal stimulus using a plantar test apparatus.
-
Drug Administration: Administer the specified dose of this compound or vehicle by oral gavage.
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Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
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Post-Induction Measurements: Measure paw volume and PWL at 1, 2, 3, 4, and 24 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the change in PWL compared to baseline for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Knee Joint Arthritis in Rats
This model is used to evaluate the therapeutic effects of this compound on chronic inflammatory arthritis.
Experimental Workflow:
Caption: Workflow for the CFA-induced arthritis model.
Materials:
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Male Sprague-Dawley rats (150-200 g)
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This compound
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Vehicle (e.g., 0.5% methylcellulose in water)
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Complete Freund's Adjuvant (CFA)
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Calipers
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Oral gavage needles
Procedure:
-
Acclimatization: House rats for at least 3-5 days before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into experimental groups (n=10 per group).
-
Induction of Arthritis (Day 0): Under light anesthesia, induce arthritis by a single intra-articular injection of 0.05 mL of CFA into the right knee joint.
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Arthritis Development: Allow arthritis to develop for 3 days.
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Treatment: Beginning on day 3 and continuing daily until day 5, administer the specified dose of this compound or vehicle by oral gavage.[1]
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Arthritis Assessment: From day 0 to day 12, assess the severity of arthritis daily using a macroscopic scoring system (e.g., 0 = no signs of arthritis; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema; 4 = excessive swelling and erythema with ankylosis). Also, measure the knee joint diameter using calipers.
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Data Analysis: Compare the arthritis scores and knee joint diameters between the treatment and control groups using appropriate statistical methods.
References
- 1. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Delivery of UK4b in Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous (s.c.) administration of UK4b, a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), for preclinical pain research.
Introduction
This compound is a novel small molecule inhibitor that selectively targets mPGES-1, a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][2] Elevated levels of PGE2 are strongly associated with the development of pain and hyperalgesia in various inflammatory conditions. By inhibiting mPGES-1, this compound effectively reduces the overproduction of PGE2 at the site of inflammation, offering a promising therapeutic strategy for pain management.[1][3] Preclinical studies have demonstrated the analgesic efficacy of this compound in rodent models of inflammatory and postoperative pain.[1] Subcutaneous administration provides a convenient and effective route for sustained delivery of this compound in these research models.
Mechanism of Action
This compound exerts its analgesic effects by selectively inhibiting the mPGES-1 enzyme. This enzyme is the terminal synthase in the pro-inflammatory pathway that converts prostaglandin H2 (PGH2), derived from arachidonic acid by cyclooxygenase (COX) enzymes, into PGE2. In inflammatory states, the expression of both COX-2 and mPGES-1 is upregulated, leading to a surge in PGE2 production. This excess PGE2 then binds to its receptors (EP1, EP2, EP3, and EP4) on nociceptive sensory neurons, leading to peripheral and central sensitization, which manifests as heightened pain sensitivity.[1][3][4] By blocking mPGES-1, this compound specifically reduces the synthesis of inflammatory PGE2 without affecting the production of other prostanoids, which are important for physiological functions.[1]
Data Presentation
The analgesic efficacy of subcutaneously administered this compound has been evaluated in various preclinical models of pain. The following tables summarize the key quantitative findings.
Table 1: Efficacy of Subcutaneous this compound in a Mouse Model of Postoperative Pain
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Latency (s) | 50% Mechanical Sensitization Threshold (g) |
| Vehicle | - | ~2.5 | ~0.1 |
| This compound | 10 | ~5.0 | ~0.6 |
| This compound | 20 | ~6.0 | ~0.8 |
| Morphine | 5 | ~4.5 | ~0.4 |
Data adapted from a study in a mouse model of postoperative pain, with measurements taken on day 3 post-surgery. All treatments were administered daily.[1]
Experimental Protocols
Protocol 1: Formulation of this compound for Subcutaneous Injection
Objective: To prepare a stable suspension of this compound suitable for subcutaneous administration in rodents.
Materials:
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This compound powder
-
Sterile vegetable oil (e.g., sesame oil, corn oil)
-
Sterile glass vials
-
Sterile magnetic stir bar
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the required amount of this compound powder based on the desired concentration and final volume. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Transfer the this compound powder into a sterile glass vial.
-
Add a sterile magnetic stir bar to the vial.
-
Under sterile conditions, add the appropriate volume of sterile vegetable oil to the vial. For a 10 mg/mL solution, add 1 mL of oil.
-
Cap the vial securely and place it on a magnetic stirrer. Stir for at least 30 minutes to ensure a homogenous suspension.
-
For poorly soluble compounds, brief sonication may be used to aid in dispersion.
-
Visually inspect the suspension for uniformity. If clumps are present, continue stirring or vortexing until a fine, homogenous suspension is achieved.
-
Store the formulation at 4°C and protect it from light. Before each use, vortex the suspension thoroughly to ensure uniform distribution of this compound.
Note: The choice of vegetable oil may influence the pharmacokinetic profile of this compound.[5] It is recommended to use a consistent and specified type of oil throughout a study.
Protocol 2: Subcutaneous Administration of this compound in Mice
Objective: To administer this compound subcutaneously to mice for pain research studies.
Materials:
-
This compound suspension (prepared as in Protocol 1)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Mouse restraint device
-
70% ethanol
Procedure:
-
Gently restrain the mouse using an appropriate method.
-
Swab the injection site with 70% ethanol. The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
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Pinch the skin to form a tent.
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Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound suspension. The volume should typically not exceed 10 mL/kg.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Neuroinflammation and central sensitization in chronic and widespread pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripheral prostaglandin E2 prolongs the sensitization of nociceptive dorsal root ganglion neurons possibly by facilitating the synthesis and anterograde axonal trafficking of EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Factors influencing adverse skin responses in rats receiving repeated subcutaneous injections and potential impact on neurobehavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
potential off-target effects of the UK4b inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of the UK4b inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound inhibitor?
A1: this compound is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1][2][3] It is designed to block the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][4]
Q2: What is known about the selectivity and off-target profile of this compound?
A2: this compound has been demonstrated to be highly selective for mPGES-1 over the functionally related cyclooxygenase enzymes, COX-1 and COX-2.[3][4] A broad off-target screening of this compound was performed using the CEREP SafetyScreen44 panel, which includes a variety of receptors, ion channels, and transporters. In this panel, this compound was found to be highly selective for mPGES-1 over the other targets screened.[5] The most significant off-target activity identified in this panel was against COX-1, but with a much lower potency compared to its on-target activity.[5]
Q3: Has this compound been screened against the human kinome?
A3: Based on publicly available information, a comprehensive kinome scan to screen this compound against a large panel of kinases has not been reported. While the CEREP panel provides valuable safety data, it does not extensively cover the kinase family. Therefore, direct inhibition of kinases by this compound remains an area for further investigation.
Q4: What are the potential consequences of mPGES-1 inhibition that might be mistaken for off-target effects?
A4: Inhibition of mPGES-1 can lead to the "shunting" of its substrate, prostaglandin H2 (PGH2), towards other prostaglandin synthases.[6][7] This can result in an increased production of other prostanoids like PGF2α and thromboxane (B8750289) B2 (TXB2).[7] These changes in prostanoid levels are a direct consequence of the on-target mechanism but could produce unexpected biological effects that might be misinterpreted as off-target activities.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound Against On-Target and Key Related Enzymes
| Target | Species | IC50 Value | Selectivity over h-mPGES-1 | Reference |
| mPGES-1 | Human | 33 nM | - | [1][4] |
| mPGES-1 | Mouse | 157 nM | 4.8-fold | [4] |
| COX-1 | Not Specified | 3.6 µM | ~109-fold | [5] |
| COX-1/2 | Not Specified | >50 µM | >1500-fold | [3] |
This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound. A higher IC50 value indicates lower potency.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected Phenotype: Cellular effects are observed that are not consistent with known functions of PGE2 signaling. | 1. Off-target inhibition: this compound may be inhibiting an unknown protein. 2. On-target pathway shunting: Altered levels of other prostanoids may be causing the effect. | 1. Perform a broad off-target screen: Use a kinome scan or a broader proteomics approach (see Protocol 1). 2. Validate direct target binding: Use a Cellular Thermal Shift Assay (CETSA) to confirm this compound binds to the suspected off-target in a cellular context (see Protocol 2). 3. Measure other prostanoids: Quantify levels of PGD2, PGF2α, PGI2, and TXA2 to assess pathway shunting. |
| High Cytotoxicity: Cell death is observed at concentrations expected to be selective for mPGES-1. | 1. Off-target toxicity: Inhibition of a protein essential for cell survival. 2. Compound precipitation: Poor solubility in media can lead to non-specific toxic effects. | 1. Perform a cell health screen: Use a multi-parameter cytotoxicity assay to identify potential mechanisms of cell death. 2. Check for off-targets: Prioritize screening against known pro-survival proteins or pathways. 3. Confirm solubility: Visually inspect media for precipitate and consider using a lower concentration or different vehicle. |
| Inconsistent Results: Variability in experimental outcomes between different cell types or batches. | 1. Differential expression of off-targets: The unknown off-target may be expressed at different levels. 2. Different prostanoid synthase expression: Cell types may have varying capacities to shunt PGH2, leading to different prostanoid profiles. | 1. Characterize your model: Perform Western blotting to confirm the expression levels of mPGES-1 and suspected off-targets in your specific cell line (see Protocol 3). 2. Use a secondary inhibitor: Confirm the phenotype with a structurally unrelated mPGES-1 inhibitor. |
Experimental Protocols
Protocol 1: Assessing Off-Target Profile with Kinome Profiling
Objective: To identify potential kinase off-targets of this compound using a competitive binding assay.
Methodology: This protocol describes a general approach for using a commercial kinome profiling service (e.g., KINOMEscan™).
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). The service provider will perform serial dilutions.
-
Assay Concentration: Select a screening concentration. A concentration of 1 µM is often used for initial screens to identify potential off-targets.
-
Kinase Panel Selection: Choose a comprehensive kinase panel. Most providers offer panels covering a large portion of the human kinome (e.g., >400 kinases).
-
Assay Principle: The assay typically involves incubating a DNA-tagged kinase with an immobilized ligand that binds to the ATP pocket. This compound is added in competition. The amount of kinase bound to the solid support is then quantified. A low signal indicates that this compound has displaced the kinase from the immobilized ligand.
-
Data Analysis: Results are often provided as percent inhibition relative to a DMSO control. A high percent inhibition suggests a potential interaction. Follow-up with IC50 determination for any significant "hits" to quantify their potency.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to a potential off-target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a desired concentration of this compound for a specified time (e.g., 1 hour).
-
Cell Lysis: Harvest and lyse the cells to obtain the soluble protein fraction.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Aggregated Protein: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the heat-denatured, aggregated proteins.
-
Analysis by Western Blot: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the protein of interest at each temperature using Western blotting (see Protocol 3).
-
Data Interpretation: A ligand-bound protein is typically stabilized against thermal denaturation. This will result in more of the target protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control, indicating a direct binding interaction.
Protocol 3: Western Blotting for Downstream Signaling Analysis
Objective: To investigate if this compound affects signaling pathways downstream of potential off-targets.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a suspected downstream protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total amount of the protein of interest to ensure equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in phosphorylation status in this compound-treated samples compared to the vehicle control may indicate an off-target effect.
Visualizations
Caption: On-target pathway of the this compound inhibitor.
References
- 1. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting UK4b Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered with the stability of UK4b in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q2: I'm observing a precipitate in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous solvent. For this compound, DMSO is a common solvent; however, its stability can be affected by freeze-thaw cycles.[1][2][3] Using freshly opened DMSO is recommended.[3]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration for your stock solution.[1]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][3]
Q3: How critical is the storage temperature for my this compound stock solution?
Storage temperature is highly critical. Elevated temperatures can accelerate the rate of chemical degradation.[1][4] For long-term stability, it is recommended to store this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[3]
Q4: Can the type of storage container affect the stability of this compound?
Yes, the material of the storage container can impact compound stability. Some compounds may adhere to the surface of plastic containers, or contaminants may leach from the plastic into the solution. For long-term storage, using amber glass vials or inert polypropylene (B1209903) tubes is advisable to minimize adsorption and light exposure.
Q5: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results are a common sign of compound degradation.[1] If the concentration of active this compound is decreasing over the course of an experiment or between experiments, it will lead to variable results. It is important to prepare fresh solutions for each experiment or to have strict, validated storage and handling procedures.[5]
Troubleshooting Guides
Issue: Loss of this compound Activity in Aqueous Buffers
If you are observing a decrease in the expected biological activity of this compound in your assays, it may be degrading in your aqueous buffer.
Potential Causes:
-
Hydrolysis: this compound, like many small molecules with ester or amide groups, may be susceptible to hydrolysis, a reaction with water that cleaves chemical bonds.[6] The rate of hydrolysis is often pH-dependent.[5][6]
-
Oxidation: If this compound has electron-rich functional groups, it may be prone to oxidation, especially when exposed to dissolved oxygen in the buffer or to light.[5][6]
-
Poor Solubility: The compound may be precipitating out of the aqueous solution, which can be mistaken for degradation.[5]
Solutions:
-
pH Optimization: Assess the stability of this compound across a range of pH values to identify the pH at which it is most stable. Adjust your experimental buffer to this pH if possible.[5]
-
Use of Co-solvents: To improve solubility in aqueous buffers, a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can be added.[5] Ensure the final concentration of the co-solvent is compatible with your assay.
-
Addition of Antioxidants: If oxidation is suspected, adding an antioxidant such as ascorbic acid or DTT to the buffer may help to protect this compound.[5]
-
Fresh Solution Preparation: Prepare the this compound working solution immediately before use.
Issue: Appearance of New Peaks in HPLC/LC-MS Analysis
The appearance of new peaks over time when analyzing a this compound solution is a direct indication of degradation.[5]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
UK4b selectivity profile against COX-1 and COX-2
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance on the selectivity profile of UK4b against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and highly selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1][2] It has been shown to be a potent inhibitor of both human and mouse mPGES-1 enzymes.[3][4][5][6] The primary mechanism of action of this compound is the reduction of prostaglandin E2 (PGE2) overproduction, which is a key mediator of inflammation and pain.[1][3][4]
Q2: What is the selectivity profile of this compound against COX-1 and COX-2?
This compound is highly selective for mPGES-1 over both COX-1 and COX-2.[1][3][4] The inhibitory concentration (IC50) values for COX-1 and COX-2 are significantly higher than for its primary target, mPGES-1, indicating minimal off-target activity on the cyclooxygenase enzymes.[1][7] One study noted that the most active off-target for this compound was COX-1, but still demonstrated a ~110-fold selectivity for human mPGES-1 over COX-1.[7]
Q3: What are the reported IC50 values for this compound against mPGES-1, COX-1, and COX-2?
The following table summarizes the quantitative data on the inhibitory activity of this compound.
| Target Enzyme | Species | IC50 Value | Reference |
| mPGES-1 | Human | 33 nM | [1][3][4][5][7] |
| mPGES-1 | Mouse | 157 nM | [1][3][4][5] |
| COX-1 | Not Specified | >50 µM | [1] |
| COX-1 | Not Specified | 3.6 µM | [7] |
| COX-2 | Not Specified | >50 µM | [1] |
Q4: Why is selective mPGES-1 inhibition considered a potentially advantageous anti-inflammatory strategy compared to COX-1/COX-2 inhibition?
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX-1 and/or COX-2 enzymes.[4][8] While this reduces the production of pro-inflammatory PGE2, it also blocks the synthesis of other important prostanoids.[4] For instance, inhibiting the production of cardioprotective prostacyclin (PGI2) is linked to cardiovascular side effects associated with some NSAIDs.[4] By targeting mPGES-1, which is the terminal enzyme specifically responsible for PGE2 overproduction during inflammation, this compound selectively reduces PGE2 without affecting the production of other prostanoids.[4] This targeted approach is expected to provide anti-inflammatory and analgesic effects with a better safety profile, minimizing the gastrointestinal and cardiovascular risks associated with traditional NSAIDs.[4][6][7]
Caption: Prostaglandin E2 synthesis pathway showing points of inhibition.
Troubleshooting Guides
Issue: My in-house assay shows significant inhibition of COX-1 or COX-2 by this compound, contradicting published data.
This is an unexpected result, as this compound is reported to be highly selective for mPGES-1.[1] Consider the following potential causes and troubleshooting steps.
1. Purity of the this compound Compound:
-
Possible Cause: The this compound sample may contain impurities that are active against COX enzymes.
-
Troubleshooting Step: Verify the purity of your this compound sample using analytical methods such as HPLC-MS or NMR. If purity is questionable, source a new, high-purity batch from a reputable supplier.
2. Assay Conditions and Non-specific Inhibition:
-
Possible Cause: High concentrations of any compound can lead to non-specific inhibition in in vitro assays. The assay buffer, co-factors, or detection method may also influence the results.
-
Troubleshooting Step:
-
Review your this compound concentration range. Ensure you are testing within a relevant pharmacological range and not exceeding solubility limits.
-
Run appropriate vehicle controls (e.g., DMSO) to ensure the solvent is not affecting enzyme activity.[9]
-
Include a known non-selective NSAID (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls to validate your assay's performance and sensitivity.[10]
-
3. Experimental Protocol Adherence:
-
Possible Cause: Deviations from a validated protocol for COX inhibition assays can produce unreliable data.
-
Troubleshooting Step: Compare your methodology against a standard protocol, such as the one detailed below. Pay close attention to enzyme source, substrate concentration, pre-incubation times, and the method for quantifying prostanoid production.
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocols
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This protocol provides a general methodology for determining the IC50 values of a test compound against COX-1 and COX-2.[10]
Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 enzymes by a test compound (e.g., this compound) and determine its IC50 value.
Materials:
-
COX-1 enzyme (e.g., from ram seminal vesicles)
-
COX-2 enzyme (e.g., recombinant human)
-
Test compound (this compound)
-
Reference compounds (e.g., Indomethacin, Celecoxib)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl) with necessary co-factors (e.g., hematin, glutathione)
-
DMSO for compound dilution
-
Quenching solution (e.g., HCl)
-
Prostaglandin screening EIA kit (for detecting PGE2 or other prostanoids)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and reference compounds in DMSO. Create a series of dilutions in the reaction buffer to achieve the final desired concentrations for the assay.
-
Enzyme Incubation:
-
In a 96-well plate, add the reaction buffer.
-
Add the appropriate enzyme (COX-1 or COX-2) to the wells.
-
Add the diluted test compound or reference compound to the respective wells. For control wells, add only the vehicle (e.g., 0.1% DMSO).[9]
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[10]
-
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.[10]
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution.
-
Quantification of Prostanoid Production:
-
Measure the amount of prostanoid (typically PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA).
-
Follow the manufacturer's instructions for the EIA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.
-
Caption: Step-by-step workflow for a COX enzyme inhibition assay.
References
- 1. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]
- 7. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Understanding the Metabolism of UK4b for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the metabolism of UK4b, a selective microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data summaries to facilitate the design and execution of long-term metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] Its primary mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] By inhibiting mPGES-1, this compound reduces the production of PGE2, thereby exerting anti-inflammatory and analgesic effects.[1]
Q2: What is currently known about the metabolic stability of this compound?
A2: The metabolic stability of this compound has been assessed in human liver microsomes. The compound has demonstrated satisfactory stability, which is a positive indicator for its potential for a longer biological half-life.[3] Key findings on its intrinsic clearance are summarized in the table below.[3]
Q3: Why is it important to study the metabolism of this compound for long-term studies?
A3: Studying the metabolism of this compound is crucial for several reasons in the context of long-term studies. Firstly, identifying the metabolic pathways helps in understanding how the compound is cleared from the body. Secondly, it is important to identify and characterize any major metabolites, as they could be pharmacologically active or contribute to off-target effects or toxicity.[4][5] For long-term dosing, a comprehensive understanding of the metabolic profile is essential for safety assessment and to anticipate potential drug-drug interactions.[6]
Q4: What are the initial steps to profile the metabolites of this compound?
A4: The initial steps for metabolite profiling of this compound would typically involve a series of in vitro experiments. A common starting point is to incubate this compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) to identify metabolic "soft spots" on the molecule.[5][7] The resulting samples are then analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS) to detect and tentatively identify potential metabolites.[7]
Q5: How can I determine which enzymes are responsible for this compound metabolism?
A5: To identify the enzymes involved in this compound metabolism, you can use a panel of recombinant human cytochrome P450 (CYP) enzymes in an in vitro assay. By incubating this compound with individual CYP isoforms, you can determine which specific enzymes are capable of metabolizing the compound. Additionally, chemical inhibitors of specific CYP enzymes can be used in liver microsome incubations to see which inhibitor blocks the metabolism of this compound, thus implicating the corresponding enzyme.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro metabolic stability of this compound.
| Parameter | Matrix | Value | Reference |
| Half-life (t1/2) | Human Liver Microsomes | > 72 min | [3] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | < 0.00963 µL/min/mg | [3] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines the procedure to determine the in vitro metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Add this compound to the wells to achieve the desired final concentration.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of this compound at each time point.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of this compound.
Protocol 2: Metabolite Identification using LC-MS
This protocol provides a general workflow for the identification of this compound metabolites following in vitro incubation.
Materials:
-
Samples from the microsomal stability assay
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system
-
Analytical column suitable for separating this compound and its potential metabolites (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Metabolite identification software
Procedure:
-
Inject the supernatant from the microsomal stability assay onto the LC-MS/MS system.
-
Perform a full scan MS analysis to detect all ions present in the sample.
-
In parallel, acquire data-dependent MS/MS spectra to fragment the detected ions.
-
Process the raw data using metabolite identification software. This involves comparing the chromatograms of the t=0 min sample (control) with later time points to find new peaks corresponding to metabolites.
-
The software will help in proposing metabolic transformations (e.g., oxidation, glucuronidation) based on the mass shifts from the parent drug, this compound.
-
The fragmentation pattern in the MS/MS spectra can be used to elucidate the structure of the metabolites.
Troubleshooting Guides
Issue 1: High variability in microsomal stability assay results.
-
Possible Cause: Inconsistent pipetting, especially of viscous microsome solutions.
-
Solution: Use calibrated pipettes and reverse pipetting techniques for viscous liquids. Ensure thorough mixing of the microsome suspension before aliquoting.
-
-
Possible Cause: Degradation of NADPH cofactor.
-
Solution: Prepare the NADPH regenerating system fresh before each experiment and keep it on ice.
-
-
Possible Cause: Chemical instability of this compound in the assay buffer.
-
Solution: Run a control incubation without the NADPH regenerating system to assess the chemical stability of this compound under the assay conditions.
-
Issue 2: No metabolites detected in LC-MS analysis.
-
Possible Cause: this compound is highly stable and not significantly metabolized under the tested conditions.
-
Solution: Increase the incubation time or the concentration of microsomes. Consider using a more metabolically active system, such as hepatocytes.
-
-
Possible Cause: Low sensitivity of the mass spectrometer.
-
Solution: Optimize the MS instrument parameters for the detection of this compound and its expected metabolites. Concentrate the sample before injection if necessary.
-
-
Possible Cause: Metabolites are not being retained or are poorly resolved on the LC column.
-
Solution: Modify the LC gradient or try a different column chemistry.
-
Issue 3: Difficulty in elucidating metabolite structures.
-
Possible Cause: Insufficient fragmentation in MS/MS.
-
Solution: Optimize the collision energy in the mass spectrometer to achieve better fragmentation of the metabolite ions.
-
-
Possible Cause: Complex fragmentation pattern.
-
Solution: Utilize advanced MS techniques such as MSn (multiple-stage mass spectrometry) if available. Compare the fragmentation pattern with that of the parent compound, this compound.
-
Visualizations
Caption: Signaling pathway showing the inhibition of mPGES-1 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UK4b Animal Model Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential for toxicity when using UK4b in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and potent inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1][2] Its mechanism of action involves blocking the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1][3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, this compound's selective action on mPGES-1 is designed to reduce inflammation and pain with a potentially improved safety profile, particularly concerning gastrointestinal side effects.[3][4]
Q2: What is the reported toxicity of this compound in animal models?
Existing studies in rodent models suggest that this compound has a favorable safety profile. Administration of this compound at extremely high doses (1 or 5 g/kg) in mice did not produce any observable signs of toxicity in animal behavior or in microscopic histological evaluation of tissues.[3] In comparative studies, 50 mg/kg of celecoxib (B62257) caused stomach tissue damage in all treated mice, whereas this compound did not show such effects.[3][4] While one study reported mortality in a mouse model of abdominal aortic aneurysm, this was attributed to the severity of the disease model itself rather than direct toxicity from this compound.
Q3: What are the recommended starting doses for this compound in mice and rats?
Based on published studies, effective doses of this compound for anti-inflammatory and analgesic effects in rodents typically range from 5 mg/kg to 20 mg/kg.[1][3] A dose of 10 mg/kg has been shown to completely suppress carrageenan-induced hyperalgesia in rats.[3] In a mouse model of abdominal aortic aneurysm, doses of 10 mg/kg and 20 mg/kg administered subcutaneously twice daily were effective.[1] Researchers should always perform a dose-response study to determine the optimal effective dose for their specific animal model and experimental conditions.
Q4: How should this compound be formulated for in vivo administration?
This compound is a solid that is typically formulated as a suspension for in vivo administration. A common and effective method is to suspend this compound in vegetable oil for subcutaneous (SC) injection.[1] For intraperitoneal (IP) injections, the vehicle should also be carefully selected to ensure biocompatibility and minimize irritation. It is crucial to ensure a uniform suspension before each administration to guarantee accurate dosing.
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Possible Cause: Inconsistent drug administration, animal-to-animal variability, or improper formulation.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained on the chosen route of administration (e.g., subcutaneous, intraperitoneal). For suspensions, vortex the solution immediately before drawing each dose to ensure uniformity.
-
Accurate Dosing: Calculate the dose for each animal based on its most recent body weight. Use calibrated equipment for all measurements.
-
Homogenize Animal Cohorts: Use animals of the same sex, strain, and within a narrow age and weight range. Allow for a sufficient acclimatization period (at least one week) before starting the experiment.
-
Consistent Formulation: Prepare the this compound formulation fresh daily, unless stability data supports longer storage. Ensure the vehicle is of high quality and consistent between batches.
Issue 2: Unexpected Adverse Events or Signs of Discomfort
Possible Cause: While this compound has a high safety profile, individual animal sensitivity, high doses in sensitive models, or issues with the administration procedure could lead to adverse events.
Troubleshooting Steps:
-
Monitor for General Signs of Toxicity: Observe animals daily for changes in behavior (e.g., lethargy, agitation), appearance (e.g., ruffled fur, hunched posture), body weight, and food/water intake.
-
Injection Site Reactions: If administering subcutaneously, monitor the injection site for signs of inflammation, such as redness, swelling, or irritation. If observed, consider further diluting the formulation or changing the injection site.
-
Dose De-escalation: If adverse events are noted, consider performing a dose de-escalation study to identify the maximum tolerated dose in your specific model.
-
Vehicle Control: Always include a vehicle-only control group to differentiate effects of the vehicle from those of this compound.
Data Presentation
Table 1: Summary of this compound Dosing and Observations in Rodent Models
| Animal Model | Species | Dose Range | Route of Administration | Key Findings on Efficacy and Safety | Reference |
| Carrageenan-induced Hyperalgesia | Rat | 5-10 mg/kg | IP | Dose-dependent reduction in hyperalgesia and edema. 10 mg/kg completely suppressed hyperalgesia. | [3] |
| CFA-induced Knee Joint Arthritis | Rat | 5-10 mg/kg | IP | Dose-dependent pain relief. | [3] |
| Angiotensin II-induced Abdominal Aortic Aneurysm | Mouse | 10-20 mg/kg (BID) | SC | Blocked further growth of AAA. No reported drug-related toxicity. | [1] |
| Acute Toxicity Study | Mouse | 1 g/kg and 5 g/kg | Not specified | No signs of toxicity in behavior or tissue histology. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Subcutaneous (SC) Administration
-
Materials:
-
This compound powder
-
Sterile vegetable oil (e.g., corn oil, sesame oil)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringes and needles
-
-
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the powder to a sterile tube or vial.
-
Add the calculated volume of sterile vegetable oil to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse at an injection volume of 100 µL, the concentration would be 2.5 mg/mL).
-
Vortex the mixture vigorously for several minutes until a uniform suspension is achieved. Visually inspect to ensure there are no large clumps.
-
Immediately before each injection, vortex the suspension again to ensure homogeneity.
-
Draw the calculated volume into a sterile syringe for administration.
-
Protocol 2: Acute Toxicity Assessment of this compound in Mice
-
Animal Selection: Use healthy, young adult mice (e.g., C57BL/6, 8-10 weeks old) of a single sex to minimize variability.
-
Group Allocation:
-
Group 1: Vehicle control (e.g., vegetable oil).
-
Group 2: Low dose this compound (e.g., 100 mg/kg).
-
Group 3: Mid dose this compound (e.g., 500 mg/kg).
-
Group 4: High dose this compound (e.g., 2000 mg/kg).
-
Use a sufficient number of animals per group (n=5-10) for statistical power.
-
-
Administration: Administer a single dose of the prepared this compound formulation or vehicle via the intended experimental route (e.g., SC or IP).
-
Monitoring:
-
Clinical Observations: Observe animals continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dosing. Thereafter, observe daily for 14 days. Record any signs of toxicity, including changes in skin and fur, eyes, respiratory, circulatory, autonomic, and central nervous systems, and behavioral patterns.
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Examine all major organs for any abnormalities. For a more detailed analysis, collect organs for histopathological examination.
Mandatory Visualizations
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
Caption: General workflow for in vivo studies with this compound.
Caption: Logical steps for troubleshooting this compound experiments.
References
- 1. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Refining UK4b Treatment Protocols for Chronic Inflammation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UK4b, a highly selective microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor, in the context of chronic inflammation research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2] Its primary mechanism of action is to block the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[3][4] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, this compound's selectivity for mPGES-1 is thought to reduce the risk of cardiovascular side effects associated with the inhibition of other prostaglandins (B1171923) like prostacyclin (PGI2).[5]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are reported to be:
This compound exhibits high selectivity for mPGES-1 over COX-1 and COX-2, with reported IC50 values for the latter being greater than 50 µM.[2]
Q3: In what animal models has this compound been shown to be effective?
This compound has demonstrated anti-inflammatory and analgesic effects in several preclinical rodent models of inflammation and pain, including:
-
Carrageenan-induced paw edema and hyperalgesia in rats.[2][3][7]
-
An angiotensin II-induced mouse model of abdominal aortic aneurysm (AAA).[1][5]
Q4: What are the recommended in vivo dosages for this compound?
Effective dosages of this compound in animal models have been reported as follows:
-
A low dose of 0.1 mg/kg (s.c.) in mice significantly decreased PGE2 levels.[2]
-
A dose of 1 mg/kg (s.c.) in mice reached the ceiling for decreasing PGE2 levels through complete mPGES-1 inhibition.[2]
-
A dose of 10 mg/kg exhibited anti-inflammatory and analgesic effects in various models, including carrageenan-induced paw edema and adjuvant-induced arthritis.[2][3]
-
In a mouse model of abdominal aortic aneurysm, subcutaneous doses of 10 mg/kg and 20 mg/kg administered twice daily were effective in halting the progression of the aneurysm.[1][5]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Higher than Expected Variability in PGE2 Measurements
Possible Cause & Troubleshooting Steps:
-
PGE2 Instability: Prostaglandin E2 has a short half-life in biological samples.[5]
-
Recommendation: Collect blood or tissue samples in the presence of a COX inhibitor, such as indomethacin, to prevent ex vivo PGE2 synthesis.[5] Ensure consistent and rapid sample processing and storage at -80°C.
-
-
Inconsistent Sample Handling: Variability in sample collection, processing, or storage can lead to inconsistent results.
-
Recommendation: Standardize all sample handling procedures. Ensure all samples are treated identically from collection to analysis.
-
-
Assay Sensitivity: The chosen ELISA kit may not be sensitive enough to detect small changes in PGE2 levels.
-
Recommendation: Use a high-sensitivity PGE2 ELISA kit and ensure that the sample concentrations fall within the linear range of the standard curve.
-
Issue 2: Lack of Expected In Vivo Efficacy
Possible Cause & Troubleshooting Steps:
-
Suboptimal Dosing or Administration Route: The dose or route of administration may not be appropriate for the specific animal model or desired therapeutic effect.
-
Recommendation: Conduct a dose-response study to determine the optimal dose for your model. While subcutaneous administration has been reported, oral gavage (PO) has also been shown to be effective.[7]
-
-
Pharmacokinetic Issues: The bioavailability and half-life of this compound may differ depending on the animal species and formulation.
-
Recommendation: Perform pharmacokinetic studies to determine the concentration and duration of this compound exposure in your model system.[3]
-
-
Timing of Treatment: The therapeutic window for this compound intervention may be critical.
-
Recommendation: In models of established disease, such as the angiotensin II-induced AAA model, initiating treatment after disease onset has been shown to be effective.[5] Consider the timing of intervention relative to the inflammatory stimulus.
-
Quantitative Data Summary
| Parameter | Species | Value | Reference(s) |
| IC50 (mPGES-1) | Human | 33 nM | [2][4][5][6] |
| Mouse | 157 nM | [2][4][5][6] | |
| IC50 (COX-1/2) | Not specified | >50 µM | [2] |
| In Vivo Efficacy (PGE2 Reduction) | Mouse | 0.1 mg/kg (s.c.) | [2] |
| In Vivo Efficacy (Anti-inflammatory/Analgesic) | Rodent | 10 mg/kg | [2][3] |
| In Vivo Efficacy (AAA model) | Mouse | 10-20 mg/kg (s.c., twice daily) | [1][5] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Adapted from published studies)
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Baseline Measurement: Measure the baseline paw volume using a plethysmometer.
-
This compound Administration: Administer this compound or vehicle control (e.g., via oral gavage or subcutaneous injection) at the desired dose.
-
Induction of Edema: One hour after this compound administration, inject 1% carrageenan solution into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percent increase in paw volume compared to the baseline. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA).[3]
Protocol 2: Measurement of PGE2 Levels by ELISA
-
Sample Collection: Collect plasma or tissue homogenates in the presence of a COX inhibitor like indomethacin.[5]
-
Sample Preparation: Process samples according to the manufacturer's instructions for the chosen PGE2 ELISA kit. This may involve purification steps to remove interfering substances.
-
ELISA Procedure: Perform the enzyme-linked immunosorbent assay (ELISA) following the kit's protocol. This typically involves incubation with a specific antibody, addition of a substrate, and measurement of the resulting colorimetric change.
-
Standard Curve: Generate a standard curve using known concentrations of PGE2.
-
Data Analysis: Calculate the concentration of PGE2 in the samples by interpolating from the standard curve. Normalize tissue PGE2 levels to the total protein concentration of the homogenate.
Visualizations
Caption: Mechanism of action of this compound in the prostaglandin E2 synthesis pathway.
Caption: General experimental workflow for evaluating this compound in an in vivo model of inflammation.
Caption: A logical troubleshooting flowchart for unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Anti-Inflammatory and Analgesic Effects of Highly Selective Microsomal" by Madeline Stewart [uknowledge.uky.edu]
- 5. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024 PharmSci 360 [aaps2024.eventscribe.net]
Validation & Comparative
A Comparative Analysis of UK4b and Celecoxib: Novel vs. Traditional Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of UK4b, a novel and highly selective microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor, and celecoxib (B62257), a well-established selective cyclooxygenase-2 (COX-2) inhibitor. The following sections present a comprehensive overview of their mechanisms of action, chemical properties, and in vitro and in vivo efficacy, supported by experimental data and detailed protocols.
Introduction
Inflammation is a complex biological response, and its pharmacological modulation has been a cornerstone of therapeutic development for decades. Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications for treating pain and inflammation. Celecoxib, a selective COX-2 inhibitor, was developed to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2] More recently, research has focused on targeting enzymes further downstream in the prostaglandin biosynthesis pathway to achieve even greater selectivity and potentially a better safety profile. This compound, a potent and highly selective inhibitor of mPGES-1, represents one such novel approach.[3][4] This guide offers an objective comparison of these two compounds, highlighting their distinct mechanisms and presenting available preclinical data.
Chemical and Pharmacokinetic Properties
A fundamental comparison begins with the chemical and pharmacokinetic profiles of this compound and celecoxib. While detailed pharmacokinetic data for this compound in humans is not yet available, preclinical studies provide initial insights.
| Property | This compound | Celecoxib |
| Chemical Name | 5-(3-chloro-4-(4-cyclohexylbutoxy)benzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione[5] | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide[6] |
| Molecular Formula | C21H25ClN2O4[5] | C17H14F3N3O2S[1] |
| Molecular Weight | 404.89 g/mol [5] | 381.37 g/mol [1] |
| Mechanism of Action | Selective mPGES-1 inhibitor[3] | Selective COX-2 inhibitor[1][2] |
| Bioavailability (Oral) | Orally bioavailable (in mice)[5] | Rapidly absorbed, peak plasma concentration in ~3 hours[7][8] |
| Protein Binding | Data not available | 97% (mainly to serum albumin)[2] |
| Metabolism | Data not available | Primarily hepatic (CYP2C9)[7] |
| Elimination Half-life | Long-lasting effects observed up to 24h in rats[9] | Approximately 11 hours[6] |
In Vitro Inhibitory Activity
The in vitro inhibitory activity of this compound and celecoxib against their respective targets and related enzymes is a critical measure of their potency and selectivity.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | Human mPGES-1 | 33 nM | >1500-fold vs. COX-1/2 | [5] |
| Mouse mPGES-1 | 157 nM | [5] | ||
| COX-1 | >50 µM | [10] | ||
| COX-2 | >50 µM | [10] | ||
| Celecoxib | COX-2 | 40 nM | ~30-fold vs. COX-1 (varies by assay) | [11][12] |
| COX-1 | ~1.2 µM | [5] | ||
| mPGES-1 | Data not available |
In Vivo Efficacy: Preclinical Models
The anti-inflammatory and analgesic effects of this compound and celecoxib have been evaluated in various preclinical models. A commonly used model is the carrageenan-induced paw edema assay in rodents, which assesses acute inflammation.
| Compound | Animal Model | Dose | Route | % Inhibition of Edema (Time) | Reference |
| This compound | Carrageenan-induced paw edema (Rat) | 10 mg/kg | s.c. | Significant attenuation of edema and hyperalgesia | [5] |
| Celecoxib | Carrageenan-induced paw edema (Rat) | 10 mg/kg | i.p. | Significant | [13] |
| 30 mg/kg | i.p. | Significant | [13] |
One study directly compared the effect of this compound and celecoxib on prostaglandin E2 (PGE2) levels in a mouse air-pouch model of inflammation. The results indicated that this compound was more potent in reducing PGE2 levels.[14] Specifically, a 1 mg/kg subcutaneous dose of this compound was comparable to a 10 mg/kg dose of celecoxib in its ability to decrease PGE2 levels.[14]
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of this compound and celecoxib are best understood by examining their points of intervention in the prostaglandin biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to UK4b and Traditional NSAIDs for Pain Relief
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel pain relief agent UK4b with traditional non-steroidal anti-inflammatory drugs (NSAIDs). It is designed to offer a comprehensive overview of their mechanisms of action, efficacy, and safety profiles, supported by preclinical experimental data.
Introduction
Traditional NSAIDs have long been a cornerstone of pain management, primarily through their inhibition of cyclooxygenase (COX) enzymes. However, their therapeutic benefits are often accompanied by significant gastrointestinal and cardiovascular side effects. This compound emerges as a highly selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade downstream of COX enzymes. This targeted approach holds the promise of providing effective analgesia and anti-inflammatory effects with an improved safety profile.
Mechanism of Action: A Tale of Two Pathways
Traditional NSAIDs exert their effects by blocking the activity of COX-1 and/or COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids including prostaglandin E2 (PGE2), a primary mediator of pain and inflammation. However, COX-1 is also constitutively expressed in many tissues and plays a crucial role in protecting the gastric mucosa and maintaining platelet function. The non-selective inhibition of both COX isoforms by many traditional NSAIDs is what leads to their characteristic side effects.
In contrast, this compound acts on a more specific target downstream in the PGE2 synthesis pathway. It selectively inhibits mPGES-1, the terminal enzyme that specifically converts PGH2 into PGE2. This targeted inhibition is hypothesized to reduce the overproduction of PGE2 at sites of inflammation without affecting the production of other prostanoids that have important physiological functions, thereby potentially avoiding the adverse effects associated with COX inhibition.
"Arachidonic Acid" [fillcolor="#FFFFFF"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FBBC05"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FBBC05"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FFFFFF"]; Prostanoids [label="Other Prostanoids\n(e.g., Thromboxane, Prostacyclin)", fillcolor="#FFFFFF"]; PGE2 [label="Prostaglandin E2 (PGE2)", fillcolor="#EA4335"]; Gastroprotection [label="Gastroprotection\nPlatelet Aggregation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Pain & Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NSAIDs [label="Traditional NSAIDs\n(e.g., Ibuprofen, Naproxen)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Arachidonic Acid" -> {COX1, COX2}; COX1 -> PGH2; COX2 -> PGH2; PGH2 -> Prostanoids; PGH2 -> PGE2; Prostanoids -> Gastroprotection; PGE2 -> Inflammation; NSAIDs -> {COX1, COX2} [arrowhead=tee, color="#EA4335"]; }
Caption: Signaling pathway of traditional NSAIDs.
"Arachidonic Acid" [fillcolor="#FFFFFF"]; COX [label="COX-1 / COX-2", fillcolor="#FBBC05"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FFFFFF"]; mPGES1 [label="mPGES-1", fillcolor="#34A853"]; PGE2 [label="Prostaglandin E2 (PGE2)", fillcolor="#EA4335"]; Inflammation [label="Pain & Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherProstanoids [label="Other Prostanoids", fillcolor="#FFFFFF"]; PhysiologicalFunctions [label="Physiological Functions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Arachidonic Acid" -> COX; COX -> PGH2; PGH2 -> mPGES1; PGH2 -> OtherProstanoids; mPGES1 -> PGE2; PGE2 -> Inflammation; this compound -> mPGES1 [arrowhead=tee, color="#EA4335"]; OtherProstanoids -> PhysiologicalFunctions; }
Caption: Proposed signaling pathway of this compound.
Comparative Efficacy: Preclinical Data
Preclinical studies in animal models of inflammation and pain have demonstrated the potent analgesic and anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the anti-inflammatory activity of novel compounds. Inflammation is induced by injecting carrageenan into the paw of a rodent, leading to measurable edema (swelling).
A study comparing this compound with the traditional NSAID celecoxib (B62257) in a carrageenan-induced paw edema model in rats showed that this compound significantly reduced paw volume, indicating a potent anti-inflammatory effect.
Randall-Selitto Test
This test measures the pain threshold in response to mechanical pressure on an inflamed paw. An increase in the pressure required to elicit a withdrawal response indicates an analgesic effect.
In a preclinical study, this compound demonstrated a significant analgesic effect, increasing the paw withdrawal threshold in a dose-dependent manner.
Quantitative Data Summary
| Drug | Target | IC50 (COX-1) | IC50 (COX-2) | COX-1/COX-2 Selectivity Ratio |
| This compound | mPGES-1 | >50 µM[1] | >50 µM[1] | Highly selective for mPGES-1 |
| Ibuprofen | COX-1/COX-2 | 1.6 - 12 µM | 1.8 - 80 µM | ~0.15 - 1 |
| Naproxen | COX-1/COX-2 | 1.1 - 5 µM | 1.2 - 8.3 µM | ~1 |
| Diclofenac | COX-2 > COX-1 | 0.076 - 1.1 µM | 0.026 - 0.08 µM | ~2.9 - 13.75 |
| Celecoxib | COX-2 >> COX-1 | 3.1 - 82 µM | 0.04 - 6.8 µM | ~12 - 77.5 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a summary from multiple sources for comparative purposes.
Comparative Safety Profile: Preclinical Findings
A key differentiator for this compound is its potential for an improved safety profile, particularly concerning gastrointestinal side effects.
Gastric Ulceration Studies
In a preclinical study, oral administration of celecoxib at 50 mg/kg was observed to cause bleeding ulcers in the gastric mucosa of mice. In stark contrast, this compound administered at doses up to 1 g/kg did not produce any observable toxic signs, including in the stomach.[2] This suggests a significantly lower risk of gastrointestinal toxicity for this compound compared to a COX-2 selective NSAID.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Start [label="Acclimatize Rats", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dosing [label="Administer Test Compound\n(this compound, NSAID, or Vehicle)"]; Induction [label="Inject Carrageenan (1%)\ninto Hind Paw"]; Measurement [label="Measure Paw Volume\n(Plethysmometer)"]; Analysis [label="Calculate and Compare\nPaw Edema"]; End [label="Euthanize and Analyze Tissue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Dosing; Dosing -> Induction; Induction -> Measurement [label="at various time points"]; Measurement -> Analysis; Analysis -> End; }
Caption: Experimental workflow for carrageenan-induced paw edema.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to different treatment groups (e.g., vehicle control, this compound, traditional NSAID).
-
Dosing: Test compounds are administered orally or via injection at a specified time before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Randall-Selitto Paw Pressure Test
Methodology:
-
Animal Model: Rats or mice with induced inflammation (e.g., from carrageenan or Complete Freund's Adjuvant injection) are used.
-
Apparatus: A Randall-Selitto analgesiometer is used, which applies a linearly increasing mechanical force to the paw.
-
Procedure: The inflamed paw is placed on a plinth under a conical pusher. The force is gradually increased until the animal vocalizes or withdraws its paw.
-
Measurement: The force (in grams) at which the withdrawal response occurs is recorded as the pain threshold.
-
Data Analysis: The pain thresholds of the treated groups are compared to the vehicle control group to determine the analgesic effect.
Gastric Ulcer Scoring
Methodology:
-
Animal Model: Rats or mice are administered the test compounds (this compound or NSAIDs) daily for a specified period.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and their stomachs are removed.
-
Evaluation: The stomachs are opened along the greater curvature and examined for lesions under a dissecting microscope.
-
Scoring: The severity of gastric damage is scored based on a predefined scale, for example:
-
0: No lesions
-
1: Hyperemia
-
2: One or two small lesions
-
3: Multiple small lesions
-
4: Multiple large lesions or perforations
-
-
Data Analysis: The average ulcer index is calculated for each group and compared.
Conclusion
The preclinical data presented in this guide suggests that this compound, through its selective inhibition of mPGES-1, offers a promising alternative to traditional NSAIDs for the management of pain and inflammation. Its distinct mechanism of action appears to translate into a significantly improved gastrointestinal safety profile compared to both non-selective and COX-2 selective NSAIDs. The potent anti-inflammatory and analgesic effects observed in established animal models, coupled with its favorable safety findings, underscore the potential of this compound as a next-generation pain relief agent. Further clinical investigation is warranted to confirm these promising preclinical results in human subjects.
References
UK4b: A Novel Approach to Inflammation Modulation by Selective mPGES-1 Inhibition
A Comparative Analysis of the Anti-Inflammatory Effects of UK4b, a selective microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor, against the established COX-2 inhibitor, Celecoxib (B62257). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's performance, supported by experimental data and detailed protocols.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic and debilitating diseases. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is a target for anti-inflammatory therapies. While non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes are effective, they are associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of prostanoids.[1][2] this compound, a potent and highly selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), represents a promising alternative.[2][3][4] mPGES-1 is the terminal enzyme responsible for the overproduction of PGE2 during inflammation.[2] By selectively targeting mPGES-1, this compound aims to reduce inflammatory PGE2 without affecting the production of other physiologically important prostanoids, potentially offering a safer therapeutic window.[1][5] This guide presents a comparative analysis of the anti-inflammatory effects of this compound and Celecoxib, a selective COX-2 inhibitor, based on preclinical data.
Mechanism of Action: A Tale of Two Selectivities
This compound and Celecoxib both target the prostaglandin E2 (PGE2) synthesis pathway, a critical cascade in the inflammatory response. However, they act at different enzymatic steps, leading to distinct selectivity profiles.
This compound: Targeting the Final Step in Inflammatory PGE2 Production
This compound is a highly selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[3][4] mPGES-1 is an inducible enzyme that is upregulated during inflammation and is responsible for the conversion of prostaglandin H2 (PGH2) to PGE2.[2] By specifically inhibiting mPGES-1, this compound effectively reduces the overproduction of PGE2 at the site of inflammation.[6] A key advantage of this targeted approach is its high selectivity for mPGES-1 over the cyclooxygenase enzymes, COX-1 and COX-2 (IC50 values >50 uM).[3][6] This selectivity profile suggests that this compound may spare the production of other prostanoids that are crucial for physiological functions, potentially leading to a better safety profile compared to traditional NSAIDs.[1]
Celecoxib: Selective Inhibition of COX-2
Celecoxib is a well-established non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase-2 (COX-2).[7][8] The COX-2 enzyme is also induced during inflammation and is responsible for the conversion of arachidonic acid to PGH2, the precursor for all prostanoids.[1] By inhibiting COX-2, celecoxib effectively reduces the production of pro-inflammatory prostaglandins, including PGE2.[7][8] While selective for COX-2 over COX-1, this mechanism still impacts the synthesis of multiple prostanoids downstream of PGH2.
Figure 1: Simplified signaling pathway of PGE2 production and points of inhibition for this compound and Celecoxib.
Comparative Efficacy in Preclinical Models of Inflammation
The anti-inflammatory effects of this compound have been evaluated in several well-established rodent models of inflammation and pain. This section compares the available data for this compound with that of the clinically used anti-inflammatory drug, Celecoxib.
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory drugs.[9]
Data Presentation
| Compound | Species | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| This compound | Rat | 10 mg/kg | s.c. | - | Significant attenuation | [3][6] |
| Celecoxib | Rat | 30 mg/kg | p.o. | 6 hours | Significant prevention | [10] |
| Celecoxib | Rat | 0.3-30 mg/kg | i.p. | - | Dose-dependent reduction | [8][11] |
| Asparacosin A (with Celecoxib as standard) | Rat | 50 mg/kg | p.o. | 3 and 5 hours | Significant decrease | [12] |
Adjuvant-Induced Arthritis
The adjuvant-induced arthritis model in rats is a widely accepted model for chronic inflammation and is used to evaluate therapeutics for rheumatoid arthritis.[4]
Data Presentation
| Compound | Species | Dose | Route of Administration | Outcome | Reference |
| This compound | Rat | 10 mg/kg | - | Exhibited anti-inflammatory effects | [3][6] |
| This compound | Rat | - | p.o. | Significantly and dose-dependently accelerated the decrease in arthritis score | [13][14] |
| Celecoxib | Rat | 5 mg/kg | p.o. | Effective in decreasing inflammatory mediators (IL-6, IL-1β, TNF-α, PGE₂) | [15][16] |
| Celecoxib | Mouse | - | - | Reduces COX-2 expression in the spinal cord | [17] |
Postoperative Pain
Incisional models of postoperative pain in rodents are used to assess the analgesic and anti-inflammatory effects of compounds in a setting that mimics the clinical scenario of post-surgical pain.[3]
Data Presentation
| Compound | Species | Dose | Route of Administration | Outcome | Reference |
| This compound | Mouse | - | - | Effectively attenuated postoperative pain (hyperalgesia and allodynia) in a dose-dependent manner | [18] |
| This compound | Rat | - | - | Showed equal efficacy compared with opioid treatment | [5] |
| Celecoxib | Human | 200 mg | p.o. | Reduced postoperative pain better than acetaminophen (B1664979) till 4h post-operation | [19] |
| Celecoxib | Human | 400 mg/day | - | Reduced postoperative pain and the need for pethidine | [20] |
| Celecoxib | Human | 200 mg & 400 mg | - | NNT for at least 50% pain relief over 4-6 hours was 4.2 and 2.5, respectively, compared to placebo | [21] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Rats
Objective: To induce acute inflammation in the rat paw and to evaluate the anti-inflammatory effect of a test compound.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered (e.g., subcutaneously or orally) at a predetermined time before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[22][23][24]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[24]
-
Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
Objective: To induce a chronic inflammatory arthritis in rats and to evaluate the therapeutic effect of a test compound.
Protocol:
-
Animals: Male Lewis or Sprague-Dawley rats (180–220 g) are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail or a hind paw.[2][4][25]
-
Development of Arthritis: Clinical signs of arthritis, such as paw swelling and redness, typically appear around 10-14 days after CFA injection.
-
Compound Administration: Treatment with the test compound (e.g., this compound) or vehicle is initiated either prophylactically (from day 0) or therapeutically (after the onset of arthritis).
-
Assessment of Arthritis: The severity of arthritis is assessed regularly by measuring paw volume, ankle diameter, and by using a clinical scoring system based on the degree of inflammation in the joints.
-
Data Analysis: The changes in arthritic parameters are compared between the treated and control groups to determine the efficacy of the test compound.
Incisional Postoperative Pain Model in Mice
Objective: To create a model of postoperative pain in mice to evaluate the analgesic effects of a test compound.
Protocol:
-
Animals: Adult male or female mice are used.
-
Anesthesia: The mouse is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Incision: A longitudinal incision is made through the skin and fascia of the plantar aspect of the hind paw, starting from the heel and extending towards the toes.[3][26] The underlying muscle is elevated and incised longitudinally.
-
Closure: The skin is closed with sutures.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered before or after the surgery.
-
Pain Assessment: Nociceptive thresholds are measured at different time points after surgery using methods such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia.[26]
-
Data Analysis: The withdrawal thresholds are compared between the treated and control groups to determine the analgesic effect of the test compound.
Conclusion
This compound, as a selective mPGES-1 inhibitor, presents a targeted approach to mitigating inflammation by specifically reducing the synthesis of PGE2. The preclinical data available to date suggests that this compound possesses significant anti-inflammatory and analgesic properties, with a mechanism of action that may offer a superior safety profile compared to traditional NSAIDs like Celecoxib. The comparative data from various animal models of inflammation and pain highlight the potential of this compound as a novel therapeutic agent. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound in human inflammatory conditions. This guide provides a foundational understanding for researchers and drug development professionals interested in this promising new class of anti-inflammatory drugs.
References
- 1. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvant-Induced Arthritis Model [chondrex.com]
- 3. mdpi.com [mdpi.com]
- 4. chondrex.com [chondrex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 13. A Mouse Model of Postoperative Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024 PharmSci 360 [aaps2024.eventscribe.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Combined Shinbaro and Celecoxib in a Complete Freund’s Adjuvant-Induced Inflammatory Pain Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of preemptive analgesia with celecoxib or acetaminophen on postoperative pain relief following lower extremity orthopedic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of the Effect of Different Dosages of Celecoxib on Reducing Pain after Cystocele and Rectocele Repair Surgery [openanesthesiajournal.com]
- 21. Single dose oral celecoxib for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 23. inotiv.com [inotiv.com]
- 24. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
UK4b vs. Oxycodone: A Comparative Analysis of Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of UK4b, a novel selective microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor, and oxycodone, a widely used opioid analgesic. The information presented is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of pain management. This comparison is based on available preclinical and clinical data and aims to provide an objective overview of their respective mechanisms, efficacy, and experimental backing.
Executive Summary
This compound and oxycodone represent two distinct approaches to analgesia. This compound targets the inflammatory cascade by selectively inhibiting mPGES-1, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. This mechanism offers the potential for potent anti-inflammatory and analgesic effects without the adverse effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. In contrast, oxycodone is a µ-opioid receptor agonist that exerts its analgesic effects primarily within the central nervous system. While highly effective for moderate to severe pain, its use is associated with significant side effects, including respiratory depression, sedation, and a high potential for addiction and misuse.
Preclinical evidence suggests that this compound exhibits analgesic efficacy comparable to or greater than opioids in certain pain models, highlighting its potential as a non-addictive alternative for pain management. However, it is crucial to note that this compound is currently in the preclinical stage of development, and comprehensive clinical data in humans is not yet available. Oxycodone, on the other hand, has a long history of clinical use with extensive data on its efficacy and safety profile in various patient populations.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and oxycodone based on available preclinical and clinical studies.
Table 1: In Vitro and Preclinical Efficacy of this compound
| Parameter | Species | Value | Experimental Model | Source |
| IC₅₀ (mPGES-1) | Human | 33 nM | Enzyme Assay | [1] |
| IC₅₀ (mPGES-1) | Mouse | 157 nM | Enzyme Assay | [1] |
| Analgesic Effect | Rat | 10 mg/kg this compound more effective than 5 mg/kg oxycodone | Carrageenan-induced Hyperalgesia | [2] |
| Analgesic Effect | Mouse | 20 mg/kg this compound completely blocked postoperative hyperalgesia | Incisional Model of Postoperative Pain | [2] |
Table 2: Clinical Efficacy of Oxycodone
| Parameter | Patient Population | Dosage | Efficacy Measure | Source |
| Acute Pain | Postoperative | 5 to 15 mg every 4 to 6 hours (immediate-release) | Significant pain relief | clinical practice |
| Chronic Pain | Various etiologies | Formulation and dose-dependent | Improved quality of life | clinical practice |
| Postoperative Pain | Major Laparoscopic Gastrointestinal Surgery | Oxycodone-based multimodal analgesia | Reduced 24-h visceral pain on coughing compared to sufentanil | [3] |
Experimental Protocols
Preclinical Evaluation of this compound in a Postoperative Pain Model
A key preclinical study compared the analgesic efficacy of this compound to morphine in a mouse model of postoperative pain.[2]
-
Animal Model: Male C57BL/6 mice.
-
Surgical Procedure: A 5-mm longitudinal incision was made through the skin, fascia, and muscle of the plantar aspect of the hind paw. The incision was then closed with a single suture.
-
Drug Administration: this compound (10 or 20 mg/kg) or morphine (5 mg/kg) was administered subcutaneously once daily for seven days, starting 24 hours after surgery.
-
Analgesic Assessment:
-
Thermal Hyperalgesia (Paw Withdrawal Latency): The time taken for the mouse to withdraw its paw from a radiant heat source was measured. An increase in paw withdrawal latency indicates an analgesic effect.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing force was determined. A higher withdrawal threshold indicates a reduction in mechanical sensitivity.
-
-
Data Analysis: Two-way ANOVA was used to compare the effects of the different treatments over time.
Clinical Evaluation of Oxycodone in Postoperative Pain
Clinical trials evaluating the efficacy of oxycodone for postoperative pain typically follow a randomized, double-blind, placebo-controlled design.
-
Patient Population: Adult patients who have undergone a specific surgical procedure (e.g., dental extraction, abdominal surgery).
-
Study Design: Patients are randomly assigned to receive a single dose of oral oxycodone, a comparator drug, or a placebo.
-
Efficacy Measures:
-
Pain Intensity: Assessed using a visual analog scale (VAS) or a numerical rating scale (NRS) at various time points after drug administration.
-
Pain Relief: Rated by the patient on a categorical scale.
-
Time to Onset of Analgesia: The time at which the patient first experiences meaningful pain relief.
-
Use of Rescue Medication: The time to and the amount of supplemental analgesic medication required by the patient.
-
-
Data Analysis: Statistical methods such as analysis of variance (ANOVA) are used to compare the efficacy endpoints between the treatment groups.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound acts by inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key component of the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By blocking this step, this compound reduces the production of PGE2, a potent pro-inflammatory and pain-sensitizing molecule.
Caption: Signaling pathway of this compound action.
Signaling Pathway of Oxycodone
Oxycodone is a full agonist of the µ-opioid receptor, a G-protein coupled receptor. Binding of oxycodone to the µ-opioid receptor in the central nervous system leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. These events result in the hyperpolarization of neurons and a reduction in the release of nociceptive neurotransmitters, ultimately leading to analgesia.
References
A Comparative Analysis of UK4b and Gabapentin in Preclinical Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel mPGES-1 inhibitor, UK4b, and the established neuropathic pain therapeutic, gabapentin (B195806), based on their performance in preclinical pain models. The following sections present a summary of their mechanisms of action, comparative efficacy data, and the experimental protocols utilized in these assessments.
Mechanism of Action
This compound is a highly selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1] By blocking this key enzyme, this compound prevents the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a major inflammatory mediator that plays a crucial role in sensitizing peripheral nociceptors and contributing to central sensitization, both of which are key mechanisms underlying neuropathic pain. The inhibition of PGE2 production is therefore expected to reduce pain by mitigating neuroinflammation.
Gabapentin , a structural analog of the neurotransmitter GABA, exerts its analgesic effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P. By dampening neuronal hyperexcitability, gabapentin alleviates the transmission of pain signals.
Signaling Pathways
Here we visualize the distinct signaling pathways for this compound and Gabapentin.
Figure 1. this compound Signaling Pathway.
Figure 2. Gabapentin Signaling Pathway.
Comparative Efficacy Data
Direct comparative data for this compound and gabapentin in established neuropathic pain models such as Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), or Spinal Nerve Ligation (SNL) are not yet available in the published literature. However, a study has compared their efficacy in a carrageenan-induced inflammatory pain model, which shares some underlying mechanisms with neuropathic pain, such as central sensitization.
Table 1: Comparison of this compound and Gabapentin in Carrageenan-Induced Hyperalgesia in Rats [1]
| Compound | Dose (mg/kg, IP) | Time Point (hours post-carrageenan) | Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Vehicle | - | 23 | ~5 | 0% |
| This compound | 5 | 26 | ~8 | Partial |
| This compound | 10 | 26 | ~12 | Complete |
| Gabapentin | 100 | 26 | ~9 | Partial |
Note: Data are approximated from graphical representations in the cited study. "% Reversal of Hyperalgesia" is an interpretation of the graphical data where a return to baseline latency (around 12s) is considered complete reversal.
In this model, 10 mg/kg of this compound was more effective than 100 mg/kg of gabapentin at reversing thermal hyperalgesia.[1]
While direct comparative data for this compound in neuropathic pain models is lacking, studies on mPGES-1 knockout mice have shown a significant reduction in mechanical allodynia and thermal hyperalgesia in a spinal nerve transection model of neuropathic pain. This suggests that pharmacological inhibition of mPGES-1 with this compound would likely be effective in these models.
For reference, the following table summarizes typical efficacy data for gabapentin in a neuropathic pain model.
Table 2: Efficacy of Gabapentin in the Spared Nerve Injury (SNI) Model in Rats [2]
| Compound | Dose (mg/kg, IP) | Time Point (hours post-dose) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | - | <5 | 0% |
| Gabapentin | 100 | 1 | ~10 | Significant |
| Gabapentin | 100 | 2 | ~12 | Significant |
| Gabapentin | 100 | 3 | ~8 | Significant |
Note: Data are approximated from graphical representations in the cited study. "% Reversal of Allodynia" is an interpretation of the graphical data where a return to baseline threshold is considered significant reversal.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used method to induce neuropathic pain in rodents.
Figure 3. Experimental Workflow for the CCI Model.
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb. The muscle and skin are then closed in layers.
-
Post-operative Care: Animals are allowed to recover and are monitored for their well-being. The development of neuropathic pain behaviors typically occurs within a few days and stabilizes over one to two weeks.
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is assessed using von Frey filaments.
-
Acclimation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15-30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The filament is pressed upwards until it buckles, and the pressure is held for 3-5 seconds.
-
Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. Testing begins with a mid-range filament. If there is a positive response, a weaker filament is used next. If there is no response, a stronger filament is used. This is repeated until the threshold is determined.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is measured using a plantar test apparatus (Hargreaves apparatus).
-
Acclimation: Animals are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.
-
Heat Stimulus: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.
-
Response Latency: The time taken for the rat to withdraw its paw from the heat source is automatically recorded. A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.
-
Measurement: Several measurements are taken for each paw, with a sufficient interval between stimuli, and the average withdrawal latency is calculated.
Conclusion
Based on the available preclinical data, both this compound and gabapentin demonstrate analgesic properties in pain models. In an inflammatory pain model, this compound showed greater potency than gabapentin. While direct comparative efficacy data in established neuropathic pain models are not yet available for this compound, evidence from genetic knockout studies of its target, mPGES-1, strongly suggests its potential as an effective therapeutic for neuropathic pain. Gabapentin is a well-established treatment that consistently reduces mechanical allodynia in various neuropathic pain models. Further studies directly comparing this compound and gabapentin in models such as CCI, SNI, and SNL are warranted to definitively establish their relative efficacy in treating neuropathic pain. The distinct mechanisms of action of these two compounds may also suggest potential for combination therapy.
References
validating UK4b's selectivity for mPGES-1 over other synthases
For researchers, scientists, and drug development professionals, the selective inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) presents a promising therapeutic strategy for inflammatory conditions. This guide provides a comprehensive comparison of the investigational inhibitor UK4b, focusing on its selectivity for mPGES-1 over other key synthases in the prostanoid biosynthesis pathway. The following analysis is supported by available experimental data to aid in the evaluation of this compound as a potential therapeutic candidate.
Introduction to this compound and its Target: mPGES-1
This compound is a potent and orally bioavailable inhibitor of mPGES-1, an enzyme that plays a crucial role in the inflammatory cascade.[1][2] mPGES-1 is the terminal enzyme responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. The rationale for selectively targeting mPGES-1 is to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other physiologically important prostanoids, a significant drawback of non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes.
Prostanoid Biosynthesis Pathway
The synthesis of prostanoids is a complex cascade initiated by the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to PGH2 by COX-1 or COX-2. PGH2 serves as a common substrate for several terminal synthases, each leading to the production of a specific prostanoid with distinct biological functions. The selectivity of an mPGES-1 inhibitor is critical to avoid off-target effects that could arise from the inhibition of other synthases.
Caption: Prostanoid biosynthesis pathway highlighting the central role of PGH2 and the specific inhibition of mPGES-1 by this compound.
Quantitative Selectivity Profile of this compound
Experimental data demonstrates this compound's high potency and selectivity for mPGES-1. The following tables summarize the available quantitative data on the inhibitory activity of this compound against mPGES-1 and its selectivity over COX enzymes.
Table 1: Inhibitory Potency of this compound against mPGES-1
| Enzyme Target | Species | IC50 Value | Reference |
| mPGES-1 | Human | 33 nM | [1][2] |
| mPGES-1 | Mouse | 157 nM | [1][2] |
Table 2: Selectivity of this compound for mPGES-1 over COX Enzymes
| Enzyme Target | Species | IC50 Value | Selectivity Fold (over human mPGES-1) | Reference |
| COX-1 | Not Specified | >50 µM | >1500-fold | [1] |
| COX-2 | Not Specified | >50 µM | >1500-fold | [1] |
| COX-1 | Not Specified | 3.6 µM | ~110-fold | [3] |
Note: The differing IC50 values for COX-1 may be due to different experimental conditions. However, both values indicate significant selectivity for mPGES-1.
A CEREP panel screen further confirmed the high selectivity of this compound for mPGES-1 over a broad range of other off-targets.[3]
In Vivo Selectivity: Impact on Prostanoid Profile
The ultimate validation of a selective inhibitor lies in its ability to modulate the target pathway in a living system without affecting other related pathways. In a rat model of carrageenan-induced inflammation, treatment with this compound demonstrated a selective reduction in PGE2 levels without significantly altering the concentrations of other key prostanoids.
Table 3: Effect of this compound on Tissue Prostanoid Levels in a Rat Inflammation Model
| Prostanoid | Effect of this compound Treatment | Reference |
| PGE2 | Significantly Decreased | [1] |
| PGD2 | Not Significantly Changed | [1] |
| PGF2α | Not Significantly Changed | [1] |
| PGI2 (Prostacyclin) | Not Significantly Changed | [1] |
| TXA2 (Thromboxane) | Not Significantly Changed | [1] |
This in vivo data provides strong evidence for the functional selectivity of this compound, a critical attribute for minimizing mechanism-based side effects.
Experimental Methodologies
The determination of an inhibitor's selectivity profile involves a series of well-defined experimental protocols. Below is a representative workflow for assessing the selectivity of a compound like this compound.
Caption: A generalized workflow for determining the selectivity of an mPGES-1 inhibitor.
Detailed Protocol: In Vitro mPGES-1 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human mPGES-1 is purified. The substrate, PGH2, is synthesized from arachidonic acid using purified COX-1.
-
Assay Reaction: The assay is typically performed in a buffer containing a reducing agent (e.g., glutathione). The test compound (this compound) at various concentrations is pre-incubated with the mPGES-1 enzyme.
-
Initiation and Termination: The reaction is initiated by the addition of PGH2. After a defined incubation period at a specific temperature (e.g., 4°C), the reaction is terminated by the addition of a stop solution (e.g., a solution containing a metal salt like FeCl2).
-
Product Quantification: The amount of PGE2 produced is quantified using a validated method, most commonly an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: Selectivity Assays Against Other Prostanoid Synthases
To determine the selectivity of this compound, similar in vitro enzyme assays are conducted for other key prostanoid synthases, including:
-
Prostaglandin D Synthase (PGDS)
-
Prostaglandin F Synthase (PGFS)
-
Prostacyclin Synthase (PGIS)
-
Thromboxane Synthase (TXAS)
-
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)
For each of these enzymes, the specific product (PGD2, PGF2α, PGI2, TXA2, or PGH2 for COX assays) is measured in the presence of varying concentrations of this compound. The resulting IC50 values are then compared to the IC50 value for mPGES-1 to calculate the selectivity fold.
Conclusion
The available data strongly supports the characterization of this compound as a potent and highly selective inhibitor of mPGES-1. Its ability to significantly inhibit PGE2 production at nanomolar concentrations, coupled with a wide therapeutic window over other key prostanoid synthases, particularly the COX enzymes, underscores its potential as a targeted anti-inflammatory agent. The in vivo findings, which demonstrate a selective reduction of PGE2 without disturbing the levels of other prostanoids, further validate its precise mechanism of action. For researchers in the field of inflammation and drug development, this compound represents a valuable chemical probe for studying the role of mPGES-1 and a promising lead compound for the development of a new class of anti-inflammatory drugs with an improved safety profile.
References
UK4b: A Cross-Species Analysis of a Novel mPGES-1 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-species efficacy of UK4b, a potent microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitor, in human and mouse cells. The guide includes supporting experimental data, detailed protocols, and visualizations of the relevant biological pathways and workflows.
This compound has emerged as a promising anti-inflammatory agent due to its high selectivity and potency against mPGES-1, a key enzyme in the inflammatory cascade.[1][2] This guide delves into the comparative effectiveness of this compound in human and murine models, offering valuable insights for preclinical and translational research.
Quantitative Comparison of Inhibitory Activity
This compound demonstrates potent inhibitory activity against both human and mouse mPGES-1, with a higher potency observed in the human enzyme. This cross-species efficacy is a significant advantage for preclinical development, allowing for more reliable translation of findings from animal models to human applications.[1][3]
| Compound | Target | Human IC50 (nM) | Mouse IC50 (nM) | Selectivity over COX-1/2 | Reference |
| This compound | mPGES-1 | 33 | 157 | Highly selective (>50 µM for COX-1/2) | [1][3] |
| MF63 | mPGES-1 | 1.5 | No significant inhibition at 10 µM | Not specified | [3] |
| MK-886 | mPGES-1 | 2600 | No significant inhibition | Not specified | [3] |
| Compound III | mPGES-1 | 90 | 900 (rat) | No detectable inhibition up to 50 µM | [4] |
| Compound 17d | mPGES-1 | 8 | No inhibition | Good | [4] |
| Celecoxib | COX-2 | Not applicable | Not applicable | Selective for COX-2 | [5] |
In Vivo Efficacy: this compound vs. Celecoxib
In a mouse air-pouch model of inflammation, this compound demonstrated superior or comparable efficacy to the widely used COX-2 inhibitor, celecoxib, in reducing prostaglandin E2 (PGE2) levels. Notably, this compound exhibited a better safety profile, with no observed gastric toxicity at high doses, a known side effect of celecoxib.[4][5]
| Treatment Group | Dose | Route of Administration | PGE2 Reduction (%) | Reference |
| This compound | 1 mg/kg | Subcutaneous (SC) | Significant | [6] |
| This compound | 10 mg/kg | Subcutaneous (SC) | ~88% | [6] |
| Celecoxib | 10 mg/kg | Subcutaneous (SC) | ~85% | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and validation of these findings.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing acute inflammation.
-
Animals: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Groups: Animals are divided into control, vehicle, this compound-treated, and reference drug (e.g., indomethacin) groups.
-
Drug Administration: this compound or the reference drug is administered intraperitoneally or orally at predetermined doses 30-60 minutes before carrageenan injection. The vehicle group receives the same volume of the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.[7][8]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of anti-inflammatory compounds in a chronic inflammatory setting.
-
Animals: Male Lewis or Sprague-Dawley rats (180-220g) are used.[9]
-
Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad or at the base of the tail of the right hind paw.[10][11]
-
Treatment: this compound or a reference drug is administered daily, starting from the day of adjuvant injection or after the onset of clinical signs of arthritis.
-
Assessment of Arthritis: The severity of arthritis is evaluated by scoring the clinical signs (e.g., erythema, swelling of joints) and measuring the paw volume. This is typically done every other day.
-
Histopathological Analysis: At the end of the study, animals are euthanized, and the joints are collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the mPGES-1 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: The mPGES-1 signaling pathway in inflammation.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. mPGES-1 inhibitor UK-4b | mPGES-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. maokangbio.com [maokangbio.com]
- 11. chondrex.com [chondrex.com]
Independent Validation of UK4b's Therapeutic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of UK4b, a novel mPGES-1 inhibitor, with alternative treatments across key preclinical models of inflammation and pain. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms and study designs.
Comparative Efficacy of this compound in Inflammatory Models
This compound has demonstrated significant anti-inflammatory and analgesic effects in various rodent models. This section compares its efficacy against established drugs in carrageenan-induced paw edema and hyperalgesia models.
Carrageenan-Induced Paw Edema and Hyperalgesia
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, with the later phase being largely dependent on prostaglandin (B15479496) synthesis.
Comparative Data:
| Treatment Group | Dose | Route | Paw Edema Inhibition (%) | Analgesic Effect (Paw Withdrawal Latency) | Reference |
| This compound | 10 mg/kg | s.c. | Significant reduction in edema | Complete suppression of hyperalgesia | [1] |
| Oxycodone | 5 mg/kg | s.c. | Not reported | Significant pain relief, but less persistent than this compound | [1] |
| Gabapentin | 100 mg/kg | s.c. | Not reported | Significant pain relief, but less effective than 10 mg/kg this compound | [1] |
| Celecoxib (B62257) | 50 mg/kg | p.o. | Significant reduction | Significant anti-nociceptive effect in the late phase of the formalin test | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema and Hyperalgesia in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.[3][4]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions.[4]
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: Test compounds (e.g., this compound, celecoxib) or vehicle are administered, typically 30-60 minutes before carrageenan injection. The route of administration can be oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.).[3][5]
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[3][5]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated.[3][5]
-
Measurement of Hyperalgesia: Paw withdrawal latency (PWL) in response to a thermal stimulus (e.g., radiant heat) is measured to assess hyperalgesia. A decrease in PWL indicates increased pain sensitivity.[1]
-
Data Analysis: Data are typically expressed as mean ± SEM. Statistical significance is determined using appropriate tests like t-test or ANOVA.[4]
This compound in a Model of Abdominal Aortic Aneurysm
Abdominal aortic aneurysm (AAA) is a serious cardiovascular condition with an inflammatory component. The angiotensin II (Ang II)-induced AAA model in mice is a widely used preclinical model to study the pathogenesis of the disease and evaluate potential therapies.
Comparative Data:
| Treatment Group | Dose | Route | Effect on Aortic Diameter | AAA Incidence | Reference |
| This compound | 10 mg/kg & 20 mg/kg | s.c., BID | Significantly lower than control at day 28 | Decreased from day 7 to day 28 | [6] |
| Celecoxib | ~125 mg/kg/day | in diet | Not explicitly stated, but severity was decreased | Decreased from 74% (control) to 11% | [7] |
Experimental Protocol: Angiotensin II-Induced Abdominal Aortic Aneurysm in Mice
-
Animals: Apolipoprotein E-deficient (ApoE-/-) mice are commonly used as they are susceptible to atherosclerosis.[8]
-
Induction of AAA: Angiotensin II (e.g., 1000 ng/kg/min) is continuously infused for 28 days using subcutaneously implanted osmotic pumps.[8][9]
-
Treatment: this compound (10 or 20 mg/kg) is administered subcutaneously twice daily, starting from day 7 after the initiation of Ang II infusion.[6] For celecoxib, it is typically administered in the diet.[7]
-
Monitoring Aortic Diameter: The diameter of the suprarenal aorta is measured at different time points (e.g., days 0, 7, 14, 21, and 28) using high-resolution ultrasound imaging.[10]
-
Outcome Measures: The primary outcomes are the change in aortic diameter and the incidence of AAA (defined as a ≥50% increase in diameter).[6][10]
-
Histological Analysis: At the end of the study, the aortas are excised for histological analysis to assess inflammation, elastin (B1584352) degradation, and other pathological features.
-
Data Analysis: Statistical analysis is performed to compare the changes in aortic diameter and AAA incidence between the treatment and control groups.[6]
Analgesic Efficacy of this compound in a Postoperative Pain Model
Postoperative pain is a common clinical problem, and effective non-opioid analgesics are needed. The hind paw incision model in rodents is a widely used model to study postoperative pain.
Comparative Data:
| Treatment Group | Dose | Route | Analgesic Effect | Reference |
| This compound | Not specified in snippets | Not specified in snippets | Effectively attenuated postoperative pain (hyperalgesia and allodynia) | A study cited in[1] |
| Morphine | 10 mg/kg | s.c. | Reduced hypersensitivity for up to 2 hours | [11] |
| Oxycodone | Not specified in snippets | Not specified in snippets | Analgesic efficacy demonstrated in various postoperative settings | [12][13] |
Experimental Protocol: Mouse Model of Postoperative Pain
-
Animals: Mice are used for this model.
-
Anesthesia: The animal is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A small incision is made through the skin and fascia of the plantar aspect of the hind paw, starting from the heel and extending towards the toes. The plantaris muscle is elevated and incised longitudinally. The skin is then closed with sutures.[14]
-
Drug Administration: The test drug (e.g., this compound, morphine) or vehicle is administered before or after the surgery, depending on the study design.
-
Assessment of Pain: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments. Thermal hyperalgesia can also be measured.[14]
-
Data Analysis: The paw withdrawal thresholds are compared between the different treatment groups to determine the analgesic efficacy of the test compound.
Signaling Pathway and Experimental Workflow
Prostaglandin E2 (PGE2) Signaling Pathway in Inflammation
This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for the production of PGE2. The diagram below illustrates the signaling pathway.
Caption: PGE2 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of an anti-inflammatory compound like this compound in a preclinical model.
References
- 1. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective cyclooxygenase-2 inhibition with celecoxib decreases angiotensin II-induced abdominal aortic aneurysm formation in mice [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Progress in murine models of ruptured abdominal aortic aneurysm [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. The Murine Angiotensin II-Induced Abdominal Aortic Aneurysm Model: Rupture Risk and Inflammatory Progression Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PolyMorphine provides extended analgesic-like effects in mice with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mountsinai.org [mountsinai.org]
- 13. pcpr.pitt.edu [pcpr.pitt.edu]
- 14. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of UK4b: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of UK4b, a selective microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) inhibitor, against other relevant therapeutic alternatives. The data presented is collated from a meta-analysis of publicly available preclinical studies, offering a valuable resource for researchers in inflammation, pain, and cardiovascular disease.
Data Summary
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with alternative compounds across various animal models.
Table 1: Efficacy of this compound in a Mouse Model of Abdominal Aortic Aneurysm
| Treatment Group | Dose | Mean Aortic Diameter (Day 28) | Percentage Increase from Baseline | Citation |
| Control (Angiotensin II) | - | 2.088 mm | - | [1] |
| This compound | 10 mg/kg | Significantly lower than control | - | [1] |
| This compound | 20 mg/kg | Significantly lower than control | - | [1] |
Table 2: Efficacy of this compound and Comparators in a Rat Model of Carrageenan-Induced Paw Edema
| Treatment Group | Dose | Paw Volume (% increase) at 3 hours | Citation |
| Carrageenan Control | - | ~120% | [2] |
| This compound | 5 mg/kg | Significantly reduced vs. control | [2] |
| This compound | 10 mg/kg | Significantly reduced vs. control | [2] |
| Oxycodone | 5 mg/kg | Significantly reduced vs. control | [2] |
| Gabapentin (B195806) | 100 mg/kg | Significantly reduced vs. control | [2] |
Table 3: Efficacy of this compound in a Rat Model of CFA-Induced Knee Arthritis
| Treatment Group | Dose | Arthritis Score (Day 7) | Citation |
| Vehicle Control | - | ~3.5 | [2] |
| This compound | 5 mg/kg | Significantly reduced vs. control | [2] |
| This compound | 10 mg/kg | Significantly reduced vs. control | [2] |
Table 4: Efficacy of this compound and Morphine in a Mouse Model of Postoperative Pain
| Treatment Group | Dose | Paw Withdrawal Latency (s) at Day 3 | 50% Mechanical Sensitization Threshold (g) at Day 3 | Citation |
| Vehicle Control | - | ~4 | ~0.2 | [2] |
| This compound | 10 mg/kg | ~10 | ~1.2 | [2] |
| This compound | 20 mg/kg | ~12 | ~1.5 | [2] |
| Morphine | 5 mg/kg | ~8 | ~0.8 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Angiotensin II-Induced Abdominal Aortic Aneurysm in Mice
-
Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice (8-12 weeks old).[3][4]
-
Induction: Continuous infusion of angiotensin II (AngII) at a rate of 1000 ng/kg/min for 28 days using a subcutaneously implanted osmotic mini-pump.[5][6]
-
Treatment: this compound (10 or 20 mg/kg) or vehicle was administered via subcutaneous injection twice daily, starting from day 7 after the initiation of AngII infusion.[1]
-
Outcome Measurement: The maximal diameter of the suprarenal aorta was measured at baseline and various time points using high-resolution ultrasound imaging.[3][7]
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Sprague-Dawley rats.
-
Induction: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw.[8][9]
-
Treatment: this compound (5 or 10 mg/kg), oxycodone (5 mg/kg), gabapentin (100 mg/kg), or vehicle was administered intraperitoneally 30 minutes before carrageenan injection.[2]
-
Outcome Measurement: Paw volume was measured using a plethysmometer at various time points after carrageenan injection.[10]
Complete Freund's Adjuvant (CFA)-Induced Knee Arthritis in Rats
-
Animals: Male Lewis or Sprague-Dawley rats.
-
Induction: A single intra-articular injection of 0.05 mL of CFA (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) into the right knee joint.[11]
-
Treatment: this compound (5 or 10 mg/kg) or vehicle was administered daily via oral gavage, starting from day 3 after CFA injection.[2]
-
Outcome Measurement: The severity of arthritis was assessed using a macroscopic scoring system based on erythema, swelling, and loss of function of the affected joint.[2]
Plantar Incision Model of Postoperative Pain in Mice
-
Animals: Male C57BL/6 mice.[12]
-
Induction: A 5-mm longitudinal incision was made through the skin and fascia of the plantar aspect of the right hind paw, starting 2 mm from the proximal end of the heel. The underlying plantaris muscle was elevated and incised longitudinally. The skin was then closed with a single suture.[12][13]
-
Treatment: this compound (10 or 20 mg/kg), morphine (5 mg/kg), or vehicle was administered subcutaneously once daily, starting from day 1 after surgery.[2]
-
Outcome Measurements:
-
Paw Withdrawal Latency (Thermal Hyperalgesia): The latency to paw withdrawal from a radiant heat source was measured using a plantar test apparatus.[12]
-
50% Mechanical Sensitization Threshold (Mechanical Allodynia): The paw withdrawal threshold to mechanical stimulation with von Frey filaments was determined using the up-down method.[12][14]
-
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
References
- 1. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Murine Angiotensin II-Induced Abdominal Aortic Aneurysm Model: Rupture Risk and Inflammatory Progression Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Progress in murine models of ruptured abdominal aortic aneurysm [frontiersin.org]
- 6. Progress in murine models of ruptured abdominal aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Twenty Years of Studying AngII-induced Abdominal Aortic Pathologies in Mice – Continuing Questions and Challenges to Provide Insight into the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mouse Model of Postoperative Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
